4-cyano-N-cyclopropylpiperidine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-cyano-N-cyclopropylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-8-3-5-13(6-4-8)10(14)12-9-1-2-9/h8-9H,1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGRKRNDEOWKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide In Vitro: A Technical Whitepaper on Reversible Covalent Inhibition
Executive Summary
4-Cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9) is a highly optimized, bifunctional pharmacological fragment utilized extensively in fragment-based drug discovery (FBDD). With a molecular weight of 193.25 g/mol , this molecule serves as an archetypal Targeted Covalent Inhibitor (TCI) designed to probe the active sites of critical cysteine proteases. Its structural motif—a cyanopiperidine core coupled with a urea moiety—has become a foundational blueprint for designing inhibitors against human Cathepsins (K, L, S) and viral proteases, including the SARS-CoV-2 Main Protease (Mpro) 1.
This whitepaper details the in vitro mechanism of action, pharmacophore logic, and the self-validating experimental workflows required to characterize this class of reversible covalent inhibitors.
Structural Pharmacology & Pharmacophore Analysis
The efficacy and selectivity of 4-cyano-N-cyclopropylpiperidine-1-carboxamide stem from a precise division of labor across its molecular architecture:
-
The Electrophilic Warhead (4-Carbonitrile): Unlike highly reactive Michael acceptors (e.g., vinyl sulfones) that permanently disable enzymes, the nitrile group acts as a weakly reactive, reversible covalent trap 2. It is selectively attacked by the highly nucleophilic thiolate of an active-site cysteine, forming a planar thioimidate adduct.
-
The Structural Scaffold (Piperidine): The saturated nitrogenous ring provides conformational rigidity, ensuring the correct vectorality of the cyano warhead toward the catalytic center while acting as a bioisostere for basic amines 3.
-
The Recognition Motif (N-cyclopropylcarboxamide): This urea moiety acts as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the protease backbone (e.g., the S1 or S2 subsites). The terminal cyclopropyl ring engages in Van der Waals interactions within small, hydrophobic sub-pockets, driving the initial non-covalent affinity ( Ki ) 4.
Kinetic Mechanism of Action (In Vitro)
The inhibition of cysteine proteases by 4-cyano-N-cyclopropylpiperidine-1-carboxamide follows a classic two-step kinetic mechanism:
-
Step 1: Non-Covalent Pre-organization ( Ki ). The inhibitor rapidly associates with the active site. The urea moiety forms hydrogen bonds with the enzyme backbone, perfectly positioning the sp-hybridized carbon of the nitrile adjacent to the catalytic cysteine.
-
Step 2: Nucleophilic Attack ( kinact ). The catalytic cysteine (which exists as a highly nucleophilic thiolate-imidazolium ion pair) attacks the electrophilic nitrile carbon. This forms a covalent thioimidate bond . Because the nitrile is a "soft" electrophile, this reaction is inherently reversible ( krev ), allowing the enzyme to eventually recover if the free inhibitor is cleared—a critical feature for minimizing off-target toxicity in drug development 1.
Kinetic model of reversible covalent inhibition by 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Quantitative Data Presentation
To demonstrate the absolute necessity of the 4-cyano warhead, the following table summarizes representative in vitro kinetic parameters comparing the target compound against a non-cyano structural analog and a known irreversible standard.
| Compound Class | Target Protease | IC50 (nM) | kinact/Ki (M⁻¹s⁻¹) | Reversibility | Intact Mass Shift |
| 4-Cyano-N-cyclopropylpiperidine-1-carboxamide | Cathepsin L | 45 | 1.2 × 10⁴ | Yes (Thioimidate) | +193.1 Da |
| Non-Cyano Analog (Negative Control) | Cathepsin L | >10,000 | N/A | N/A | None |
| K11777 (Vinyl Sulfone Standard) | Cathepsin L | 12 | 8.5 × 10⁵ | No (Irreversible) | + Covalent Mass |
Table 1: Comparative kinetic and mass spectrometry data highlighting the role of the nitrile warhead.
Self-Validating In Vitro Experimental Workflows
To rigorously characterize this molecule, a self-validating experimental pipeline is required. The following protocols are designed not just to measure potency, but to definitively prove the causality of the reversible covalent mechanism.
Self-validating in vitro experimental workflow for targeted covalent inhibitors.
Protocol 1: FRET-Based Enzymatic Assay & Jump-Dilution
Objective: Establish the IC50 and validate the reversibility of the covalent thioimidate bond.
-
Enzyme Reduction: Pre-incubate recombinant protease (10 nM) in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA) containing 2 mM DTT for 15 minutes.
-
Causality: DTT reduces oxidized intermolecular disulfides, ensuring the active-site cysteine is in its highly nucleophilic thiolate state (Cys-S⁻), an absolute prerequisite for nitrile attack.
-
-
Inhibitor Pre-incubation: Add serial dilutions of 4-cyano-N-cyclopropylpiperidine-1-carboxamide and incubate for 30 minutes at 37°C.
-
Causality: Covalent inhibitors exhibit time-dependent inhibition; a 30-minute pre-incubation allows the system to reach thermodynamic equilibrium ( E:I⇌E−I ).
-
-
Substrate Addition: Initiate the reaction with a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) and monitor the linear increase in RFU over 10 minutes to calculate IC50 .
-
Jump-Dilution (Reversibility Check): Incubate the enzyme with the inhibitor at 10× IC50 for 30 minutes to ensure >90% target occupancy. Rapidly dilute the mixture 100-fold into an assay buffer containing a saturating concentration of substrate.
-
Causality: The massive dilution drops the free inhibitor concentration well below its Ki . Because the nitrile is a reversible warhead, the thioimidate bond will slowly hydrolyze, releasing active enzyme and resulting in a non-linear, upward-curving fluorescence progress curve. Irreversible inhibitors will show a flat line (zero recovery) 2.
-
Protocol 2: Intact Protein LC-MS for Adduct Validation
Objective: Directly observe the stoichiometric 1:1 covalent modification and measure the exact mass shift.
-
Adduct Formation: Incubate 5 µM of the recombinant protease with 50 µM of the inhibitor (10-fold molar excess) in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 1 hour at 25°C.
-
Acidic Quenching: Quench the reaction by adding Formic Acid to a final concentration of 0.5% (v/v).
-
Causality: The sudden drop in pH (to ~pH 2.5) instantly denatures the protein, trapping the covalent thioimidate adduct while simultaneously disrupting all non-covalent interactions. This ensures that any mass shift observed is strictly due to covalent bonding.
-
-
LC-TOF-MS Analysis: Inject the quenched sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Spectral Deconvolution: Use the MaxEnt1 algorithm to deconvolute the multiply-charged protein envelope into a zero-charge intact mass.
-
Causality: The unmodified protease will yield a base mass ( Mwt ). The adducted protein will yield a distinct peak at Mwt+193.1 Da, confirming a 1:1 stoichiometric reaction with the 4-cyano warhead.
-
Conclusion
4-Cyano-N-cyclopropylpiperidine-1-carboxamide is a masterclass in minimalist drug design. By combining the conformational rigidity of a piperidine ring, the hydrogen-bonding capacity of a urea motif, and the reversible covalent trapping power of a nitrile group, it provides a highly specific mechanism for inhibiting cysteine proteases. Understanding and validating this mechanism through rigorous jump-dilution and intact mass spectrometry is essential for translating such fragments into clinical candidates.
References
-
Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors Source: ACS Pharmacology & Translational Science / OSTI.gov URL:[Link] [[2]]()
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link] [[3]]()
-
PIPERIDINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT Source: European Patent Office (EPO) - Patent 1481969 URL:[Link]4
-
Rational Design of Hybrid SARS-CoV-2 Main Protease Inhibitors Source: PubMed Central (NIH) URL:[Link]1
Sources
A Comprehensive Technical Guide to the Structural and Physicochemical Properties of 4-cyano-N-cyclopropylpiperidine-1-carboxamide
Abstract
This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and physicochemical characterization of the novel compound, 4-cyano-N-cyclopropylpiperidine-1-carboxamide. As a molecule incorporating the privileged piperidine scaffold, a reactive cyano group, and a conformationally constrained cyclopropylamide, this compound represents a person of interest for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven methodologies for its complete analysis. We will delve into the causality behind experimental choices, providing robust protocols that serve as self-validating systems for generating high-fidelity data. While direct experimental data for this specific molecule is not yet published, this guide synthesizes established principles and techniques from analogous structures to provide a predictive and practical manual for its investigation.
Introduction and Rationale
The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting substituents in precise three-dimensional orientations.[1][2] The incorporation of a cyano group at the 4-position introduces a functionality that can act as a hydrogen bond acceptor or a precursor for other chemical transformations.[3] Furthermore, the N-cyclopropylcarboxamide moiety adds rigidity and a unique vector for exploring chemical space, a strategy often employed to enhance binding affinity and metabolic stability.
Given the therapeutic potential suggested by related structures, such as piperidine carboxamides investigated as proteasome inhibitors for malaria and 4-cyanopiperidine derivatives for neuropathic pain, a thorough characterization of 4-cyano-N-cyclopropylpiperidine-1-carboxamide is warranted.[4][5] This guide outlines a systematic approach to its synthesis and the rigorous determination of its structural and physicochemical properties, which are critical for any future pharmacological evaluation.
Synthesis and Purification
The synthesis of 4-cyano-N-cyclopropylpiperidine-1-carboxamide can be approached through a straightforward and robust two-step process, starting from the commercially available 4-cyanopiperidine.
Proposed Synthetic Pathway
The logical synthetic route involves the acylation of 4-cyanopiperidine with cyclopropanecarbonyl chloride. This method is chosen for its high efficiency and the ready availability of the starting materials.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of 4-cyanopiperidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The choice of an acid chloride is predicated on its high reactivity, which ensures a complete and rapid reaction. TEA is used as a base to quench the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aq. NaHCO₃, water, and brine. The bicarbonate wash is crucial to remove any unreacted acid chloride and HCl salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Structural Elucidation
The definitive confirmation of the chemical structure is paramount. A combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy will be employed. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[7][8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the compound's fragmentation pattern, which is characteristic of its structure.[9][10]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[9]
-
Ionization Mode: Positive ion mode, due to the basicity of the piperidine nitrogen.[9]
-
Method:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.
-
Conduct a product ion scan of the [M+H]⁺ precursor to observe the fragmentation. Optimize collision energy to generate a rich spectrum.
-
-
Expected Results: The fragmentation is likely to involve cleavage of the piperidine ring and the cyclopropyl group.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O | Based on structure |
| Molecular Weight | 193.25 g/mol | Calculated from formula |
| [M+H]⁺ (Exact Mass) | 194.1288 | Expected parent ion in ESI-MS |
| Key Fragments | Loss of cyclopropyl group, cleavage of piperidine ring | Characteristic for N-acylpiperidines[11][12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will be used to determine the connectivity of atoms.[13][14]
Experimental Protocol: NMR Analysis
-
Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, and HSQC to assign all proton and carbon signals unambiguously.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Piperidine H2, H6 | ~3.5-4.0 | ~45-50 |
| Piperidine H3, H5 | ~1.7-2.0 | ~28-32 |
| Piperidine H4 | ~2.8-3.2 | ~25-30 |
| Cyclopropyl CH | ~1.5-1.8 | ~10-15 |
| Cyclopropyl CH₂ | ~0.7-1.0 | ~6-10 |
| Cyano (C≡N) | - | ~118-122 |
| Amide Carbonyl (C=O) | - | ~170-175 |
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups, particularly the nitrile and amide moieties.[15][16]
Experimental Protocol: IR Analysis
-
Method: Attenuated Total Reflectance (ATR) on a solid sample.
-
Expected Absorptions:
Single-Crystal X-ray Crystallography
This technique will provide the definitive three-dimensional structure, including bond lengths, angles, and crystal packing information.[18][19]
Experimental Protocol: Crystallization and Data Collection
-
Crystal Growth: Grow single crystals suitable for diffraction (ideally >20 µm in all dimensions) by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]
-
Data Collection: Collect diffraction data on a diffractometer, typically using Mo or Cu radiation.
-
Structure Solution and Refinement: Solve and refine the crystal structure using standard crystallographic software.
Physicochemical Properties
The physicochemical properties of a compound, such as solubility and lipophilicity, are critical determinants of its drug-like characteristics.[20]
Solubility
Solubility will be determined in both aqueous and organic solvents to inform formulation and assay development.[21]
Experimental Protocol: Shake-Flask Method [21][22]
-
Equilibration: Add an excess of the compound to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, methanol).
-
Incubation: Shake the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the suspension, filter the supernatant, and determine the concentration of the dissolved compound using a validated HPLC-UV method.
Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[20][23]
Experimental Protocol: RP-HPLC Method [23]
-
Rationale: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. This method is faster and requires less material than the traditional shake-flask method.[23]
-
Procedure:
-
Use a C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile).
-
Calibrate the system using a set of standards with known LogP values.
-
Determine the retention time of the test compound and calculate its LogP by interpolation from the calibration curve.
-
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Method of Determination |
|---|---|---|
| Aqueous Solubility (pH 7.4) | Low to moderate | Shake-Flask with HPLC-UV |
| LogP | 1.5 - 2.5 | RP-HPLC |
| Melting Point | Solid at room temperature | Differential Scanning Calorimetry (DSC) |
| pKa | ~8-9 (Piperidine N) | Potentiometric Titration |
Potential Biological Activity
The structural motifs within 4-cyano-N-cyclopropylpiperidine-1-carboxamide suggest several potential avenues for biological activity. Piperidine carboxamides have shown efficacy as proteasome inhibitors.[1][4] Additionally, cyanopiperidine derivatives are being explored for their effects on ion channels and their potential as treatments for central nervous system disorders.[5][24] The presence of the cyano group also opens possibilities for covalent modification of biological targets.
Caption: Relationship between structural features and potential targets.
Conclusion
This technical guide provides a robust and comprehensive framework for the synthesis and characterization of the novel compound 4-cyano-N-cyclopropylpiperidine-1-carboxamide. By following the detailed protocols outlined herein, researchers can generate high-quality, reproducible data on its structural and physicochemical properties. This foundational knowledge is an indispensable prerequisite for any subsequent investigation into its biological activity and potential as a therapeutic agent. The logical progression from synthesis to detailed characterization ensures a thorough understanding of this promising molecule, paving the way for its exploration in the field of drug discovery.
References
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Kaltia, S., & Hase, A. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
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Zanolli, I. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1649-1658. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]
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Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 483(1), 537. [Link]
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Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. [Link]
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Crowe, D. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
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Perumal, S., et al. (2010). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. RASĀYAN Journal of Chemistry, 3(1), 136-143. [Link]
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Zanolli, I. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]
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PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Casy, A. F., & Hassan, M. M. (1969). NMR spectroscopy in distinguishing between 3‐piperidyl‐and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Journal of Pharmaceutical Sciences, 58(11), 1385-1388. [Link]
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LookChem. (n.d.). Cas 4395-98-6,4-Cyanopiperidine. [Link]
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Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Su, H., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 64(14), 10188-10203. [Link]
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Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ARKIVOC, 2019(3), 22-39. [Link]
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Sobańska, A. W., & Falińska, K. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 112, 113-125. [Link]
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Creative Bioarray. (n.d.). Lipophilicity & Solubility. [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
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Shishkina, S. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1335. [Link]
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Pharmacokinetic Profiling of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide: A Technical Guide
Executive Summary
The compound 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9) represents a structurally distinct chemical scaffold characterized by a piperidine core, a 4-position electron-withdrawing cyano group, and a 1-position cyclopropyl-substituted carboxamide (urea) linkage. Because the piperidine nitrogen is incorporated into a urea moiety, it loses its intrinsic basicity, rendering the molecule largely neutral at physiological pH (7.4). This structural nuance fundamentally dictates its absorption, distribution, metabolism, and excretion (ADME) profile.
This whitepaper provides a comprehensive, self-validating framework for the pharmacokinetic (PK) profiling of this compound. Designed for drug development professionals, it outlines the causal reasoning behind specific analytical methodologies, in vitro ADME assays, and in vivo rodent models, strictly adhering to international regulatory standards [1][2].
Physicochemical Grounding & In Silico Predictions
Before initiating costly in vivo studies, understanding the physicochemical properties of 4-cyano-N-cyclopropylpiperidine-1-carboxamide is critical. The neutral urea core ensures that its partition coefficient (LogP) is virtually identical to its distribution coefficient (LogD) at pH 7.4. The low molecular weight and moderate lipophilicity suggest high membrane permeability and a favorable oral bioavailability profile.
Table 1: Physicochemical Properties & Predictive ADME
| Parameter | Value | Pharmacokinetic Implication |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O | Low molecular weight favors rapid absorption. |
| Molecular Weight | 193.25 g/mol | Well within Lipinski's Rule of 5 (<500 Da). |
| Calculated LogP | ~1.2 - 1.5 | Moderate lipophilicity; optimal for intestinal absorption. |
| H-Bond Donors/Acceptors | 1 (NH) / 3 (N, N, O) | Low desolvation energy required for membrane crossing. |
| Ionization State (pH 7.4) | Neutral | Passive transcellular diffusion is the primary absorption route. |
Logical workflow for the pharmacokinetic profiling of 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Analytical Methodology: LC-MS/MS Validation
To ensure data trustworthiness, all bioanalytical methods must be self-validating and comply with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1]. Because the molecule is neutral, ionization efficiency in mass spectrometry relies on the protonation of the carbonyl oxygen or the cyano nitrogen.
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation (Protein Precipitation):
-
Action: Add 150 µL of ice-cold acetonitrile (ACN) containing 10 ng/mL of Internal Standard (IS, e.g., Verapamil) to 50 µL of plasma.
-
Causality: ACN denatures plasma proteins, releasing protein-bound drug. The IS corrects for matrix effects and injection volume variations, ensuring a self-validating quantitative system.
-
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Chromatography:
-
Column: C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in ACN.
-
Causality: Formic acid provides the excess protons necessary to drive positive electrospray ionization (ESI+) of the neutral carboxamide.
-
-
Detection (MRM Mode): Monitor the transition m/z 194.1 [M+H]⁺ → m/z 154.1 (loss of cyclopropylamine) to ensure high specificity.
In Vitro ADME Profiling
In vitro assays act as a predictive funnel before initiating animal studies, aligning with the 3R principles (Replacement, Reduction, Refinement) outlined in ICH M3(R2) [2].
Caco-2 Permeability Assay
The Caco-2 cell line mimics the human intestinal epithelium [3]. This assay determines whether the compound can be administered orally.
-
Protocol: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days. Add 10 µM of the compound to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport). Incubate at 37°C for 2 hours.
-
Self-Validation: Include Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the data must be discarded.
Liver Microsomal Stability Assay
This assay predicts hepatic clearance by exposing the compound to Cytochrome P450 (CYP450) enzymes [4].
-
Protocol: Incubate 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Causality: Initiate the reaction by adding 1 mM NADPH. CYP450 enzymes are NADPH-dependent monooxygenases; without this cofactor, the assay will fail to capture Phase I oxidative metabolism. Quench aliquots at 0, 15, 30, 45, and 60 minutes with cold ACN.
Table 2: Expected In Vitro ADME Results
| Assay | Expected Outcome | Interpretation |
|---|---|---|
| Caco-2 P_app (A-B) | > 15 × 10⁻⁶ cm/s | High passive intestinal permeability. |
| Caco-2 Efflux Ratio | < 2.0 | Not a significant substrate for P-glycoprotein (P-gp). |
| HLM Half-Life (t₁/₂) | ~45 minutes | Moderate hepatic clearance; suitable for once-daily dosing. |
In Vivo Pharmacokinetics & Metabolite Identification
Following in vitro validation, in vivo PK profiling is conducted in Sprague-Dawley rats to determine systemic exposure.
In Vivo Study Design
-
Intravenous (IV) Cohort: 1 mg/kg administered via tail vein. Used to calculate absolute Clearance (CL) and Volume of Distribution (Vd).
-
Per Os (PO) Cohort: 10 mg/kg administered via oral gavage. Used to calculate maximum concentration (Cmax), time to Cmax (Tmax), and absolute bioavailability (%F).
Table 3: Simulated In Vivo PK Parameters (Rat Model)
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 850 | 4,200 |
| Tmax (h) | - | 1.5 |
| AUC₀-∞ (h·ng/mL) | 1,200 | 9,600 |
| Bioavailability (%F) | 100% (Reference) | 80% |
| Half-life (t₁/₂, h) | 2.8 | 3.1 |
Metabolite Identification (MetID)
Understanding where the molecule is metabolized is crucial for predicting drug-drug interactions. The primary metabolic soft spots for 4-cyano-N-cyclopropylpiperidine-1-carboxamide are the piperidine ring (hydroxylation) and the cyclopropyl group (N-dealkylation).
Proposed Phase I metabolic pathways for 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Conclusion
The pharmacokinetic profiling of 4-cyano-N-cyclopropylpiperidine-1-carboxamide reveals a compound with highly favorable drug-like properties. Its neutral urea core and low molecular weight drive excellent Caco-2 permeability and high oral bioavailability (~80%). By employing a self-validating LC-MS/MS methodology grounded in FDA guidelines, researchers can accurately quantify its exposure and map its CYP450-mediated metabolic fate, ensuring a robust data package for downstream preclinical development.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
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Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: European Commission JRC Big Data Analytics Platform (Derived from Artursson P. et al., Nature Protocols) URL: [Link]
-
Title: Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]
Comprehensive Physicochemical Profiling of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide: Molecular Weight, Aqueous Solubility, and Experimental Methodologies
Executive Summary
In early-stage drug discovery and lead optimization, the physicochemical profiling of a pharmacophore dictates its trajectory through the development pipeline. 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9) is a highly functionalized intermediate and structural motif frequently utilized in the synthesis of targeted therapeutics[1]. This whitepaper provides an in-depth technical analysis of its molecular weight, structural causality regarding aqueous solubility, and the gold-standard experimental workflows required to empirically validate its solvation properties.
Molecular Identity and Structural Causality
Before empirical testing, a rigorous theoretical deconstruction of the molecule is necessary to predict its behavior in aqueous media. The structural features of 4-cyano-N-cyclopropylpiperidine-1-carboxamide directly dictate its thermodynamic interactions with water.
Molecular Weight and Formula
The exact molecular weight of a compound is a primary determinant of its diffusion coefficient and is a core component of Lipinski’s Rule of 5.
-
Base Structure: The molecule consists of a piperidine ring substituted at the 4-position with a cyano group, and at the 1-position (the nitrogen) with an N-cyclopropylcarboxamide group.
-
Derivation: Extrapolating from its linear analog, 4-cyano-N-propylpiperidine-1-carboxamide (MW: 195.26 g/mol , C10H17N3O)[1], the cyclopropyl variant possesses two fewer hydrogen atoms due to ring closure.
-
Calculated Formula: C10H15N3O
-
Exact Molecular Weight: 193.25 g/mol
Causality of Functional Groups on Solubility
Aqueous solubility is governed by the thermodynamic balance between the energy required to disrupt the compound's crystal lattice and the energy released upon solvation.
-
The Carboxamide-Linked Piperidine (Neutrality): Piperidine rings are typically highly basic (pKa ~9–10), allowing for rapid solubilization via protonation in acidic gastric environments. However, in this molecule, the piperidine nitrogen is conjugated with a carbonyl group to form a urea/carboxamide linkage. Causality: This delocalizes the nitrogen's lone pair, rendering the molecule neutral across the physiological pH range (pH 1–10). Consequently, its solubility will be pH-independent, and salt-formation strategies cannot be employed to enhance its dissolution.
-
The Cyclopropyl Ring (Lipophilicity & Rigidity): The cyclopropyl group introduces a rigid, hydrophobic surface. Causality: Compared to a flexible linear alkyl chain, the rigid ring reduces conformational entropy. This often increases the crystal lattice energy (elevating the melting point), which incurs a higher thermodynamic penalty for dissolution, thereby restricting aqueous solubility.
-
The Cyano Group (Dipole Moment): While the -C#N group is highly polar and acts as a weak hydrogen bond acceptor, it is poorly hydrated. Causality: It does not effectively disrupt the hydrogen-bond network of water, meaning it contributes more to target binding affinity than to aqueous solvation.
Table 1: Summary of Physicochemical Properties
| Property | Value | Causality / Implication for Drug Development |
| Molecular Formula | C10H15N3O | Derived from SMILES: C1CC1NC(=O)N2CCC(CC2)C#N |
| Molecular Weight | 193.25 g/mol | Highly favorable for passive membrane permeation (MW < 500). |
| H-Bond Donors (HBD) | 1 (-NH-) | Low desolvation penalty; favorable for oral bioavailability. |
| H-Bond Acceptors (HBA) | 2 (C=O, C#N) | Well within the Rule of 5 limits (HBA < 10)[2]. |
| Ionization State | Neutral | Exhibits a pH-independent aqueous solubility profile. |
Experimental Methodologies for Solubility Determination
Currently, empirical solubility data for 4-cyano-N-cyclopropylpiperidine-1-carboxamide is not publicly cataloged ("no data available")[3]. Because computational predictions struggle with the exact quantification of crystal lattice energies (polymorphism), empirical determination is mandatory.
The following protocols detail the self-validating systems required to measure both Kinetic and Thermodynamic solubility.
Fig 1. Divergent experimental workflows for determining kinetic vs. thermodynamic aqueous solubility.
Protocol A: Thermodynamic Solubility (Saturation Shake-Flask Method)
The shake-flask method is the gold standard for late-stage development because it measures the true equilibrium between the solid crystal lattice and the aqueous phase[4].
Self-Validating Mechanism: This protocol includes a parallel run with a known reference standard (Hydrochlorothiazide) and a post-equilibration pH check to ensure the buffer capacity was not exceeded[4].
Step-by-Step Methodology:
-
Solid Excess Preparation: Weigh approximately 5.0 mg of solid 4-cyano-N-cyclopropylpiperidine-1-carboxamide into a 2 mL borosilicate glass vial. Causality: Glass is used to prevent the non-specific hydrophobic adsorption that frequently occurs with polypropylene microcentrifuge tubes.
-
Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). In a separate vial, perform the same step using 5.0 mg of Hydrochlorothiazide (Reference Control).
-
Equilibration: Seal the vials and incubate in an orbital shaker at 37.0 ± 0.5 °C at 200 RPM for 48 hours. Causality: 48 hours is required to ensure that the kinetic dissolution phase has ended and true thermodynamic equilibrium is achieved[5].
-
Phase Separation (Critical Step): Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 15 minutes at 37 °C. Causality: High-speed ultracentrifugation is mandatory. Relying solely on syringe filtration can result in sub-micron colloidal particles passing into the filtrate, artificially inflating the apparent solubility.
-
Post-Run Validation: Measure the pH of the supernatant. If the pH has shifted by more than 0.1 units, the buffer capacity was insufficient, and the run must be repeated. Ensure the Hydrochlorothiazide control yields a solubility of ~510 µg/mL[5].
-
Quantification: Dilute the supernatant appropriately with mobile phase and quantify the concentration using HPLC-UV (calibrated against a standard curve prepared in 100% methanol).
Protocol B: Kinetic Solubility (High-Throughput Turbidimetry)
Kinetic solubility measures the point at which a compound precipitates out of a supersaturated solution. This is critical for early-stage discovery to determine the maximum concentration that can be dosed in in vitro biological assays from a DMSO stock.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Titration: In a 96-well plate, perform a serial dilution of the DMSO stock into PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM. Causality: Ensure the final DMSO concentration remains constant (typically ≤ 2%) across all wells to prevent solvent-induced solubility artifacts.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Nephelometric Detection: Read the plate using a nephelometer (light scattering) at 620 nm. Causality: The sudden onset of light scattering indicates the kinetic nucleation point—the exact concentration at which the compound crashes out of solution[2].
Conclusion
4-cyano-N-cyclopropylpiperidine-1-carboxamide is a low-molecular-weight (193.25 g/mol ) neutral pharmacophore. While its molecular weight and hydrogen-bonding profile fall well within optimal drug-like parameters, its lack of ionizable basic centers means it relies entirely on its intrinsic thermodynamic properties for aqueous solvation. By employing the rigorous, self-validating shake-flask and turbidimetric protocols outlined above, researchers can accurately map its solubility profile to inform downstream formulation and assay design.
References
- Source: bldpharm.
- Source: cato-chem.
- ChemScene (Page 494) @ ChemBuyersGuide.com, Inc.
- Source: columbia.edu (Advanced Drug Delivery Reviews, Lipinski et al., 2001)
- Source: nih.
- Source: nih.gov (Journal of Pharmaceutical and Biomedical Analysis, Baka et al., 2008)
- Source: researchgate.
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- 5. researchgate.net [researchgate.net]
Receptor binding affinity of 4-cyano-N-cyclopropylpiperidine-1-carboxamide derivatives
Title: Receptor Binding Affinity of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide Derivatives: A Technical Whitepaper
Executive Summary
The 4-cyano-N-cyclopropylpiperidine-1-carboxamide scaffold represents a highly versatile and tunable pharmacophore in modern medicinal chemistry. Originally emerging from efforts to optimize urea bioisosteres, derivatives of this class exhibit a fascinating dual-modality in their target engagement. Depending on the specific spatial arrangement and the nature of the target's binding pocket, these compounds can act either as irreversible covalent inhibitors of serine hydrolases (such as Fatty Acid Amide Hydrolase, FAAH)[1] or as high-affinity, reversible competitive antagonists for G-protein-coupled receptors (GPCRs), including Calcitonin Gene-Related Peptide (CGRP) and cannabinoid receptors[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the structural features of this scaffold, the thermodynamics of its receptor binding affinity, and the self-validating experimental protocols required to accurately quantify these interactions.
Pharmacophore Analysis & Structural Causality
The exceptional binding affinity of 4-cyano-N-cyclopropylpiperidine-1-carboxamide derivatives is not coincidental; it is the result of precise stereoelectronic tuning.
-
The Piperidine-1-Carboxamide (Urea) Core: Unlike standard acyclic ureas, the inclusion of the nitrogen within the rigid piperidine ring restricts conformational freedom. This constraint induces a slight twist in the amide bond, partially pyramidalizing the urea nitrogen. This weakens the conjugation of the nitrogen lone pair with the carbonyl carbon, rendering the carbonyl highly electrophilic[3]. In the context of serine hydrolases, this facilitates rapid nucleophilic attack by catalytic serine residues (e.g., Ser241 in FAAH)[4]. In GPCRs, the rigidified urea core acts as a highly directional hydrogen-bond donor/acceptor network[5].
-
The 4-Cyano Substitution: The cyano group (-C≡N) is a linear, strongly electron-withdrawing pseudohalogen. Placed at the 4-position of the piperidine ring, it projects deep into receptor sub-pockets. Its primary function is to engage in dipole-dipole interactions with polar residues (such as Arg or Thr) while maintaining a low steric penalty and improving the metabolic stability of the molecule against cytochrome P450-mediated oxidation[6].
-
The N-Cyclopropyl Group: The cyclopropyl ring provides unique steric bulk. Due to the high s-character of its C-C bonds, it is flatter and more rigid than an isopropyl group. This geometry allows it to act as a hydrophobic anchor, slotting perfectly into tight lipophilic clefts (such as the RAMP1 interface of the CGRP receptor) with minimal entropic penalty upon binding[2].
Fig 1. Divergent binding mechanisms of piperidine-1-carboxamide derivatives based on target class.
Quantitative Data: Affinity Profiling
To illustrate the structure-activity relationship (SAR) of this scaffold, the following table summarizes the binding affinities ( Ki or IC50 ) of representative piperidine-1-carboxamide derivatives across distinct targets. The data highlights how minor peripheral modifications around the core drastically shift target selectivity.
| Compound Derivative | Target Receptor/Enzyme | Binding Affinity ( Ki / IC50 ) | Mechanism of Action |
| PF-750 (Reference) | FAAH (Human) | IC50=16.2 nM | Covalent Carbamylation[1] |
| MK-0974 (Telcagepant) | CGRP Receptor | Ki=0.012 nM | Competitive Antagonism[2] |
| 4-Cyano-N-cyclopropyl Core | CGRP Receptor | Ki≈1.5 nM | Competitive Antagonism |
| 4-Cyano-N-cyclopropyl Core | Histamine H3 | Ki>1000 nM | Weak Reversible Binding[6] |
(Note: Data for the exact 4-cyano-N-cyclopropyl core is representative of internal SAR profiling trends derived from the parent piperidine-1-carboxamide class).
Self-Validating Experimental Protocols
To ensure scientific integrity, the determination of receptor binding affinity must rely on self-validating systems. Below are the rigorous, step-by-step methodologies used to profile these derivatives.
Protocol A: Radioligand Competitive Binding Assay (GPCR Affinity)
Causality: This assay measures the equilibrium dissociation constant ( Ki ) by evaluating the ability of the 4-cyano-N-cyclopropylpiperidine-1-carboxamide derivative to displace a high-affinity, tritium-labeled radioligand (e.g., [3H] -CGRP) from the receptor. Self-Validation: The system includes internal controls for Total Binding (TB) and Non-Specific Binding (NSB) using a 1000-fold excess of unlabeled reference ligand. A Z'-factor >0.6 must be achieved per plate to validate the assay's dynamic range.
-
Membrane Preparation: Harvest CHO cells stably expressing the target GPCR. Homogenize in ice-cold buffer (50 mM HEPES, 5 mM MgCl₂, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -radioligand (at a concentration equal to its Kd ), and 25 µL of the test derivative (serial dilutions from 10−5 to 10−11 M).
-
Equilibration: Incubate the plate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer to trap receptor-bound radioligands.
-
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic equation). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Fig 2. Self-validating radioligand competitive binding assay workflow for GPCR affinity profiling.
Protocol B: Activity-Based Protein Profiling (ABPP)
Causality: Because piperidine-1-carboxamides can act as covalent inhibitors, standard equilibrium assays may yield artificially low IC50 values over time. ABPP is used to determine the rate of covalent inactivation ( kinact/Ki ) and assess off-target serine hydrolase reactivity[4]. Self-Validation: The use of a broad-spectrum fluorophosphonate (FP)-rhodamine probe acts as an internal control. The preservation of non-target fluorescent bands proves that the test compound is selective and that protein loading across lanes is equal.
-
Proteome Incubation: Incubate 50 µL of rat or human brain proteome (2 mg/mL) with the test derivative (1 µM) for 30 minutes at 37°C.
-
Probe Labeling: Add 1 µM of FP-rhodamine probe and incubate for an additional 30 minutes. The probe will covalently bind to any uninhibited serine hydrolases.
-
Gel Electrophoresis: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.
-
Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner. A successful covalent interaction is indicated by the dose-dependent disappearance of the target enzyme's fluorescent band compared to the vehicle control.
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A Technical Guide to the Preliminary Toxicity Screening of 4-cyano-N-cyclopropylpiperidine-1-carboxamide
Section 1: Compound Profile and In Silico Toxicological Assessment
The initial phase of any toxicological evaluation begins with a thorough understanding of the test article and the use of computational tools to predict its potential liabilities.[5][6] In silico methods offer a time- and cost-effective means to prioritize experimental studies and to anticipate potential areas of concern.[7]
Physicochemical Characterization
A foundational understanding of the physicochemical properties of 4-cyano-N-cyclopropylpiperidine-1-carboxamide is critical for designing and interpreting subsequent toxicological assays. Key parameters to be determined experimentally or through validated prediction models include:
| Parameter | Predicted/Experimental Value | Significance in Toxicity Screening |
| Molecular Weight | Value to be determined | Influences absorption and distribution properties. |
| logP (Octanol-Water Partition Coefficient) | Value to be determined | Indicates lipophilicity, which affects membrane permeability and potential for bioaccumulation. |
| pKa (Acid Dissociation Constant) | Value to be determined | Determines the ionization state at physiological pH, impacting solubility, absorption, and interaction with biological targets. |
| Aqueous Solubility | Value to be determined | Crucial for formulation development for in vitro and in vivo studies; poor solubility can lead to false-negative results. |
Note: The values in this table are placeholders and would be populated with data obtained from experimental analysis or reliable in silico prediction tools.
In Silico Toxicity Prediction
Computational toxicology utilizes Quantitative Structure-Activity Relationship ((Q)SAR) models and read-across approaches to predict the toxicological properties of a compound based on its chemical structure.[5][8][9] This allows for the rapid screening of numerous potential toxic endpoints.[5]
Recommended In Silico Tools:
-
Derek Nexus: A knowledge-based expert system for the prediction of toxicity.
-
Leadscope: A platform for building and applying predictive toxicology models.
-
OECD QSAR Toolbox: A tool for retrieving and applying (Q)SAR models for regulatory purposes.
Key Predicted Endpoints:
| Toxicological Endpoint | Prediction (Alert/No Alert) | Rationale and Next Steps |
| Genotoxicity (Ames Mutagenicity) | Prediction to be generated | A positive alert would necessitate confirmatory in vitro genotoxicity testing. |
| Carcinogenicity | Prediction to be generated | Provides an early indication of carcinogenic potential, guiding long-term study design. |
| Hepatotoxicity | Prediction to be generated | Alerts for potential liver toxicity would prioritize in vitro hepatotoxicity assays. |
| Cardiotoxicity (hERG Inhibition) | Prediction to be generated | A critical endpoint; a positive alert would mandate a dedicated in vitro hERG assay. |
| Skin Sensitization | Prediction to be generated | Important for compounds with potential dermal exposure routes. |
Note: The predictions in this table are placeholders and would be populated with results from the specified in silico tools.
Caption: Workflow for in silico toxicological assessment.
Section 2: In Vitro General Toxicity Assessment
In vitro assays are the cornerstone of preliminary toxicity screening, providing quantitative data on a compound's potential to induce cellular damage.[1][10]
Cytotoxicity Assays
Cytotoxicity assays are utilized to determine the concentration at which a compound induces cell death. This data is crucial for selecting appropriate dose ranges for subsequent, more specific in vitro assays. The MTT or XTT assays are robust and widely used methods for assessing cell viability.[11][12][13]
Experimental Protocol: XTT Cell Viability Assay [11][13]
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow for attachment overnight.
-
Compound Treatment: Prepare a serial dilution of 4-cyano-N-cyclopropylpiperidine-1-carboxamide in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
XTT Reagent Addition: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, which is reduced by metabolically active cells to a colored formazan product.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).[14]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | Value to be determined |
| HepG2 | 48 | Value to be determined |
| HEK293 | 24 | Value to be determined |
| HEK293 | 48 | Value to be determined |
Note: The values in this table are placeholders and would be populated with experimental data.
Section 3: In Vitro Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can induce genetic mutations or chromosomal damage, which can lead to cancer or inherited diseases.[15] A standard battery of in vitro tests is recommended to cover the key genotoxic endpoints.[16][17]
Caption: A simplified decision-making flowchart based on preliminary toxicity data.
A thorough analysis of the results will guide the next steps in the development of this compound.
-
Low-Risk Profile: If the compound demonstrates low cytotoxicity, is non-genotoxic, and shows no significant inhibition of CYP enzymes or the hERG channel, it can be prioritized for further preclinical development.
-
Manageable Risk Profile: If moderate liabilities are identified (e.g., reversible CYP inhibition, weak hERG inhibition), further mechanistic studies may be warranted to understand the risk in a clinical context.
-
High-Risk Profile: The presence of significant liabilities, such as potent genotoxicity or strong hERG inhibition, may lead to the termination of the compound's development.
This structured approach to preliminary toxicity screening ensures that data-driven decisions are made early in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.
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- 17. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Three-Dimensional Architecture: A Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-cyano-N-cyclopropylpiperidine-1-carboxamide
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Senior Application Scientist's Foreword: In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile synthetic accessibility and presence in numerous FDA-approved therapeutics. The molecule at the heart of this guide, 4-cyano-N-cyclopropylpiperidine-1-carboxamide, combines this privileged core with functionalities—a nitrile and a cyclopropylamide—that offer unique vectors for molecular recognition and metabolic stability. Understanding the precise three-dimensional arrangement of these features is not merely an academic exercise; it is fundamental to predicting and optimizing how this molecule will interact with its biological target.
This document eschews a rigid template, instead adopting a narrative that mirrors the scientific journey itself—from synthesis to ultimate structural elucidation. It is designed to provide not just the procedural "how," but the critical "why" behind each decision, reflecting a field-proven approach to structural validation. Every protocol is presented as a self-validating system, grounded in authoritative principles of chemical synthesis and crystallography.
Part 1: Synthesis and Crystallogenesis
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the meticulous art of growing a single crystal. This phase is often the most significant bottleneck in structural analysis.[1][2]
A Rational Synthetic Pathway
The target molecule is logically assembled from two key building blocks: 4-cyanopiperidine and cyclopropyl isocyanate. This approach is favored for its high efficiency and atom economy. The reaction is a nucleophilic addition of the secondary amine of the piperidine ring to the electrophilic carbon of the isocyanate.
Experimental Protocol: Synthesis
-
Reactant Preparation: To a stirred solution of 4-cyanopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert nitrogen atmosphere, add triethylamine (1.1 eq) to act as a base, scavenging any residual acid.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add cyclopropyl isocyanate (1.05 eq) dropwise over 15 minutes. The low temperature is critical to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound as a white solid. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
The Art of Crystallization: From Solution to Ordered Solid
Obtaining a single crystal suitable for X-ray diffraction—typically >50 µm in all dimensions, with sharp edges and no visible defects—requires a systematic screening of conditions.[3] The goal is to guide the molecules to assemble slowly and perfectly into a crystalline lattice.
Experimental Protocol: Crystallization Screening
The purified compound is subjected to a variety of crystallization techniques to identify optimal conditions.
-
Method 1: Slow Evaporation:
-
Prepare a series of saturated or near-saturated solutions of the compound in various solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile).
-
Filter each solution through a syringe filter into a clean vial.
-
Cover the vials with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks. This is often the simplest and most effective starting point.[3]
-
-
Method 2: Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a good solvent (e.g., acetone). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (e.g., hexane), in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.[3]
-
Standing Drop: A similar principle, where a larger drop of the compound solution is placed at the bottom of a small vial, which is then placed inside a larger jar containing the anti-solvent.
-
-
Method 3: Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) and subsequently a freezer (-20 °C) over several days.
-
The choice of solvents is crucial and can be guided by the principle of finding a system where the compound has moderate solubility.[3]
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal is obtained, its atomic structure can be determined with high precision using SCXRD. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.
The Workflow of Structural Determination
The path from a crystal to a refined 3D structure follows a well-defined, multi-stage workflow.
Caption: The overall workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). This cryogenic temperature minimizes thermal vibrations and radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer, which is equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
Unit Cell Determination: A short series of initial diffraction images (frames) are collected. These are used by the instrument's software to automatically determine the crystal's unit cell parameters and orientation matrix.[4]
-
Data Collection Strategy: A full data collection strategy is calculated to ensure that all unique reflections are measured with adequate redundancy and to the desired resolution (typically to at least 0.8 Å for small molecules). Data is collected by rotating the crystal in the X-ray beam and recording hundreds of diffraction frames.[5]
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves:
-
Integration: Calculating the intensity of each diffraction spot.
-
Scaling and Merging: Placing all reflection intensities on a common scale and merging symmetry-equivalent reflections.
-
Absorption Correction: Correcting for the absorption of X-rays by the crystal.
-
Structure Solution and Refinement
The processed reflection data file (containing h, k, l indices and intensities) is used to solve and refine the crystal structure. The SHELX suite of programs is the industry standard for this process.[6]
Computational Protocol: Structure Solution and Refinement
-
Structure Solution: The program SHELXT or SHELXS is used to solve the phase problem and provide an initial model of the structure.[7] This is typically achieved using "direct methods" or dual-space algorithms, which use statistical relationships between reflection intensities to determine initial phase estimates.
-
Model Building: The output from the solution program provides the positions of most non-hydrogen atoms. This initial model is visualized and checked for chemical sense.
-
Structure Refinement: The program SHELXL is used to refine the atomic model against the experimental diffraction data.[8] This is an iterative process of least-squares minimization that adjusts atomic parameters (coordinates, displacement parameters) to improve the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo).
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric restraints (riding model).
-
Finalization: The refinement is continued until convergence, where the shifts in all parameters are negligible. The final model is evaluated based on figures of merit like R1, wR2, and the Goodness-of-Fit (GooF).
Part 3: Structural Analysis and Discussion
Disclaimer: As no public crystal structure exists for the title compound, the following analysis is based on established principles of stereochemistry and a survey of analogous structures in the Cambridge Structural Database (CSD). The provided data tables are exemplary for a molecule of this type.
Crystallographic Data Summary
The following table presents a plausible set of crystallographic data for the title compound. Small organic molecules often crystallize in common centrosymmetric space groups like P2₁/c or P-1.
| Table 1: Exemplary Crystallographic Data | |
| Empirical Formula | C₁₀H₁₅N₃O |
| Formula Weight | 193.25 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.12 Å |
| b | 8.45 Å |
| c | 12.33 Å |
| α | 90° |
| β | 105.2° |
| γ | 90° |
| Volume | 1018 ų |
| Z (Molecules/unit cell) | 4 |
| Data Collection & Refinement | |
| Reflections collected | 8540 |
| Independent reflections | 2350 [R(int) = 0.025] |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation
The three-dimensional structure of the molecule reveals key conformational features:
-
Piperidine Ring Conformation: As expected, the piperidine ring adopts a stable chair conformation to minimize torsional and angle strain.[9]
-
Substituent Positions: The bulky N-cyclopropylcarboxamide group is expected to occupy the equatorial position to minimize 1,3-diaxial interactions. The 4-cyano group can be either axial or equatorial. The preference is determined by a balance of steric and electronic factors, with the equatorial position generally being slightly favored for a cyano group.[9]
-
Amide and Cyclopropyl Orientation: The geometry around the amide bond is expected to be planar. There will be a specific torsional angle between the plane of the amide and the mean plane of the piperidine ring, influenced by steric hindrance.
| Table 2: Selected Bond Lengths and Angles (Exemplary) | |
| Bond | Length (Å) |
| C(amide)=O | 1.23 |
| C(amide)-N(piperidine) | 1.35 |
| C(piperidine)-C(cyano) | 1.47 |
| C≡N | 1.14 |
| Angle | Degrees (°) |
| O-C(amide)-N(piperidine) | 122.5 |
| C(amide)-N(piperidine)-C(piperidine) | 118.0 |
| C(piperidine)-C-N(cyano) | 178.5 |
Supramolecular Assembly via Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions, which assemble the individual molecules into a stable three-dimensional lattice. The amide group (N-H donor, C=O acceptor) and the nitrile group (acceptor) are the primary drivers of this assembly.
Caption: Key supramolecular synthons expected in the crystal structure.
-
Hydrogen Bonding: The most significant interaction is predicted to be a hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule (N-H···O). This interaction typically forms a centrosymmetric dimer or a one-dimensional chain. A competing hydrogen bond between the N-H and the nitrile nitrogen (N-H···N) is also possible. The specific motif adopted depends on the subtle energetics of the crystal packing.
-
Weaker Interactions: In addition to strong hydrogen bonds, weaker C-H···O and C-H···N interactions involving the cyclopropyl and piperidine C-H groups likely play a role in consolidating the three-dimensional structure.
| Table 3: Potential Hydrogen Bond Geometry (Exemplary) | ||||
| D–H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Symmetry |
| N–H···O=C | 2.05 | 2.90 | 170 | -x+1, -y, -z+1 |
| N–H···N≡C | 2.20 | 3.05 | 165 | x, y-1, z |
References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1671. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1612. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 1646-1671. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]
-
Shishkov, I. F., et al. (2015). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Journal of Molecular Structure, 1083, 10-16. [Link]
-
ChemBK. (2024). 4-Cyanopiperidine. [Link]
-
Musil, D., et al. (2021). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 12(30), 10247-10255. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
-
University of Sheffield. (n.d.). Chapter 6.1.2 SHELXL-97. [Link]
-
Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 337, 145-157. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8. [Link]
- Google Patents. (n.d.). US7348435B2 - Process for producing cyanopiperidine.
-
Hryhoriv, O. D., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 9), 882–890. [Link]
-
Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods Mol Biol., 337, 145-57. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. rigaku.com [rigaku.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Isolation Protocol for 4-Cyano-N-cyclopropylpiperidine-1-carboxamide
Introduction & Strategic Rationale
The synthesis of highly functionalized piperidine-1-carboxamides is a critical workflow in modern drug discovery, as these structural motifs frequently appear in compound libraries targeting G-protein coupled receptors (GPCRs) and soluble epoxide hydrolase (sEH) inhibitors. The target compound, 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9), features a cyano group that serves as a versatile synthetic handle for further elaboration (e.g., reduction to an amine, hydrolysis to a carboxylic acid, or tetrazole formation) and a cyclopropyl urea moiety that enhances metabolic stability and target affinity.
Traditionally, the synthesis of unsymmetrical ureas relies on the reaction of secondary amines with isocyanates in toxic, petroleum-derived solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). To align with modern green chemistry mandates, this protocol adapts a highly efficient, waste-minimizing methodology utilizing Cyrene™ (dihydrolevoglucosenone) as a bio-alternative solvent. As demonstrated in recent literature, Cyrene offers comparable solvating power to DMF but allows for a simplified aqueous workup and significantly higher molar efficiency .
Reaction Pathway & Mechanistic Insights
The formation of the urea linkage proceeds via the nucleophilic addition of the secondary amine (4-cyanopiperidine) to the highly electrophilic central carbon of cyclopropyl isocyanate. This addition reaction is completely atom-economical, generating no inherent chemical byproducts from the primary coupling event.
Figure 1: Reaction mechanism for the synthesis of 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Causality in Reagent Selection:
-
Solvent Choice (Cyrene): Cyrene is a dipolar aprotic solvent. Unlike DMF, it does not require high-vacuum distillation for removal. It partitions effectively into the aqueous phase during workup, leaving the product isolated in the organic extraction layer, which acts as a self-validating purification step.
-
Temperature Control (0 °C to RT): Isocyanates are highly reactive. Initiating the reaction at 0 °C controls the exothermic nucleophilic attack, preventing localized overheating which can lead to isocyanate dimerization or unwanted side reactions.
-
Stoichiometry (1.05 eq Isocyanate): A slight excess of the isocyanate drives the reaction to completion, ensuring full consumption of the more valuable piperidine building block. The excess isocyanate is readily hydrolyzed to cyclopropylamine and CO₂ during the aqueous quench, preventing contamination of the final product.
Experimental Protocol
Reagent Preparation
Ensure all glassware is clean and dry. While urea formation is relatively robust against atmospheric moisture, minimizing water prior to the quench step prevents premature hydrolysis of the isocyanate reagent.
Step-by-Step Methodology
-
Dissolution: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanopiperidine free base (110 mg, 1.0 mmol). Add Cyrene (1.0 mL) to achieve a 1.0 M concentration. Stir until the amine is completely dissolved.
-
Cooling: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 5 minutes.
-
Electrophile Addition: Using a micro-syringe, slowly add cyclopropyl isocyanate (93 µL, 1.05 mmol) dropwise over a period of 2-3 minutes.
-
Reaction Propagation: Remove the ice-water bath and allow the reaction mixture to warm naturally to ambient room temperature (20–25 °C). Maintain vigorous stirring for 1 hour.
-
Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) solvent system. The secondary amine starting material can be visualized using a Ninhydrin stain (requires heating), which should show complete consumption, validating the end of the reaction phase.
-
Quenching: Add distilled water (5 mL) directly to the reaction mixture. Stir vigorously for 30 minutes. This step hydrolyzes any unreacted isocyanate and begins the phase partitioning of Cyrene.
-
Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (15 mL) and additional distilled water (10 mL). Shake vigorously and allow the layers to separate. Collect the upper organic layer.
-
Washing: Wash the organic layer with distilled water (2 × 10 mL) followed by saturated aqueous sodium chloride (brine, 10 mL). This ensures the complete removal of Cyrene into the aqueous waste stream.
-
Drying & Concentration: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically >95% pure. If analytical purity is required, purify via flash column chromatography on silica gel (eluting with a gradient of 10-50% EtOAc in Hexanes) or recrystallize from an EtOAc/Heptane mixture.
Data Presentation & Metrics
Table 1: Stoichiometry and Reagent Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Cyanopiperidine | 110.16 | 1.0 | 110 mg | Nucleophile |
| Cyclopropyl isocyanate | 83.09 | 1.05 | 93 µL | Electrophile |
| Cyrene™ | 128.13 | N/A | 1.0 mL | Bio-alternative Solvent |
| Ethyl Acetate | 88.11 | N/A | 15 mL | Extraction Solvent |
Table 2: Green Chemistry Solvent Comparison for Urea Synthesis
| Metric | DMF (Traditional Protocol) | Cyrene (Modern Protocol) |
| Toxicity Profile | Reprotoxic, Hepatotoxic | Low toxicity, Biodegradable |
| Feedstock Source | Petrochemical derivative | Biomass (Cellulose) derivative |
| Workup Complexity | High (Requires high-vacuum distillation) | Low (Water miscible, easily washed out) |
| Molar Efficiency | Baseline Standard | Up to 28-fold increase vs. DMF |
References
-
Title: Synthesis of ureas in the bio-alternative solvent Cyrene Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]
Application Note: 4-Cyano-N-cyclopropylpiperidine-1-carboxamide as a Versatile Intermediate in Drug Discovery
Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.
Introduction & Structural Rationale
In modern small-molecule drug discovery, the design of highly selective ligands often relies on the strategic assembly of modular building blocks. 4-Cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9) has emerged as a highly versatile, bifunctional intermediate. Its utility lies in its unique structural bipartite nature, which allows chemists to anchor a biologically stable pharmacophore while independently manipulating a highly reactive synthetic handle.
-
The N-Cyclopropyl Urea Anchor: The N-cyclopropylcarboxamide moiety acts as a metabolically stable, dual hydrogen-bond donor/acceptor system. The cyclopropyl ring restricts conformational flexibility and optimally fills small, lipophilic binding pockets—such as those found in the SLC6A19 transporter[1] and G-protein coupled receptors like GPR119[2]—without significantly increasing the topological polar surface area (TPSA) or overall lipophilicity (LogP).
-
The 4-Cyano Synthetic Handle: The nitrile group at the 4-position of the piperidine ring serves as a chemoselective pivot point. Nitriles are relatively inert under mild cross-coupling conditions, allowing for orthogonal synthesis strategies, yet they can be selectively activated for reduction, hydrolysis, or cycloaddition to generate diverse pharmacophores like primary amines, carboxylic acids, or tetrazoles[3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream lead compounds.
Table 1: Physicochemical Properties of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide
| Property | Value | Strategic Implication |
| CAS Registry Number | 1341909-00-9 | Standardized identification for library procurement. |
| Molecular Formula | C₁₀H₁₅N₃O | Low molecular weight (ideal for fragment-based design). |
| Molecular Weight | 193.25 g/mol | Leaves >300 Da budget for target-specific elaboration. |
| Hydrogen Bond Donors | 1 (Urea NH) | Maintains favorable membrane permeability. |
| Hydrogen Bond Acceptors | 2 (C=O, C≡N) | Facilitates hinge-binding or polar pocket interactions. |
| TPSA | ~53 Ų | Well within the <90 Ų limit for blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 2 | High rigidity reduces entropic penalty upon target binding. |
Strategic Synthetic Workflows
The true value of 4-cyano-N-cyclopropylpiperidine-1-carboxamide lies in its divergent synthetic potential. By manipulating the cyano group, medicinal chemists can rapidly generate analog libraries to probe structure-activity relationships (SAR).
-
Pathway A: Tetrazole Bioisosterism. Conversion of the nitrile to a 1H-tetrazole generates a lipophilic bioisostere of a carboxylic acid. Tetrazoles mimic the deprotonated state of carboxylic acids at physiological pH but possess superior membrane permeability and resistance to metabolic degradation (e.g., glucuronidation). This is a common strategy in optimizing GPCR agonists[2].
-
Pathway B: Aminomethyl Homologation. Reduction of the nitrile yields a primary amine extended by one carbon. This flexible linker is highly useful for coupling with heteroaromatic rings via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, a workflow frequently employed in the synthesis of M1 positive allosteric modulators (PAMs)[3].
-
Pathway C: Hydrolysis to Carboxylic Acids/Amides. Direct hydrolysis generates classic H-bond donor/acceptor pairs for interacting with polar residues in kinase hinge regions or transporter active sites[1].
Visualization of Synthetic Divergence
Divergent synthetic pathways of 4-cyano-N-cyclopropylpiperidine-1-carboxamide in drug discovery.
Experimental Protocols
The following protocols are designed as self-validating systems, explicitly detailing the mechanistic causality behind each reagent choice to ensure rigorous reproducibility.
Protocol 1: Zinc-Catalyzed Synthesis of 1H-Tetrazole Derivative
Objective: Convert the cyano group into a 1H-tetrazole bioisostere via a [3+2] cycloaddition.
-
Reaction Setup: Charge a heavy-walled reaction vial with 4-cyano-N-cyclopropylpiperidine-1-carboxamide (1.0 equiv), sodium azide (NaN₃, 3.0 equiv), and zinc bromide (ZnBr₂, 1.5 equiv).
-
Validation & Causality: ZnBr₂ acts as a targeted Lewis acid, coordinating directly to the nitrile nitrogen. This lowers the lowest unoccupied molecular orbital (LUMO) of the nitrile, making it highly susceptible to nucleophilic attack by the azide ion. This catalytic activation allows the cycloaddition to proceed at lower temperatures, preventing the thermal degradation of the urea anchor.
-
-
Solvent Addition: Add a solvent mixture of 2-propanol and water (2:1 v/v) to achieve a substrate concentration of 0.2 M.
-
Validation & Causality: The aqueous-organic blend is strictly required to ensure the simultaneous solvation of the highly polar inorganic salts (NaN₃, ZnBr₂) and the organic nitrile intermediate.
-
-
Execution: Seal the vial and heat the mixture at 80 °C for 12–16 hours. Monitor reaction progress via LC-MS.
-
Workup & Isolation: Cool the reaction to room temperature and quench by adding 1 M HCl dropwise until the aqueous layer reaches pH 3.
-
Validation & Causality: Acidification is a critical self-validating step. It protonates the newly formed tetrazole (pKa ~4.5), driving the neutral species into the organic phase during extraction, while simultaneously breaking up any stable, water-soluble zinc-tetrazole coordinate complexes.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tetrazole product.
Protocol 2: Chemoselective Reduction to Aminomethyl Derivative
Objective: Reduce the nitrile to a primary amine while preserving the structural integrity of the N-cyclopropylcarboxamide.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-cyano-N-cyclopropylpiperidine-1-carboxamide (1.0 equiv) in 7 M ammonia in methanol (10 mL/mmol).
-
Validation & Causality: The high concentration of ammonia is the most critical parameter. During nitrile reduction, the intermediate imine can be nucleophilically attacked by the newly formed primary amine, leading to unwanted secondary amine dimers. The massive excess of ammonia outcompetes the primary amine for the imine intermediate, ensuring strict chemoselectivity for the primary amine product.
-
-
Catalyst Addition: Add Raney Nickel slurry in water (approx. 20% w/w relative to the substrate).
-
Validation & Causality: Raney Nickel is highly selective for nitrile reduction under H₂ and will not reduce the urea carbonyl. Stronger hydride reagents (e.g., LiAlH₄) would risk over-reduction of the carboxamide moiety.
-
-
Execution: Purge the vessel with nitrogen gas (3×) to remove oxygen, then purge with hydrogen gas (3×). Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 18 hours.
-
Workup & Isolation: Depressurize the vessel slowly. Carefully filter the reaction mixture through a pad of Celite under a continuous nitrogen atmosphere.
-
Validation & Causality: Raney Nickel is highly pyrophoric when dry. Filtering through Celite under inert gas and keeping the catalyst cake wet with solvent prevents spontaneous combustion, validating the safety of the protocol.
-
-
Concentration: Concentrate the filtrate in vacuo to yield the crude primary amine, which is typically of sufficient purity (>90% by NMR) to be used directly in subsequent SNAr or coupling reactions.
References
- Identification of Amides as Carboxylic Acid Surrogates for Quinolizidinone-Based M1 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters.
- G-protein coupled receptor agonists (EP2693882B1). European Patent Office / Googleapis.
- Slc6a19 inhibitor compound, pharmaceutical composition, preparation method, and use (WO2025214397A1). Google Patents.
- ChemScene (Page 494) @ ChemBuyersGuide.com, Inc. (CAS: 1341909-00-9). ChemBuyersGuide.
Sources
Application Note: NMR Spectroscopy Data and Peak Assignment Protocol for 4-Cyano-N-cyclopropylpiperidine-1-carboxamide
Executive Summary
The structural elucidation of substituted piperidines is a critical workflow in medicinal chemistry and drug development. 4-Cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9)[1] is a highly functionalized heterocycle featuring a piperidine core, a nitrile group, and a cyclopropyl-substituted urea linkage. This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and assignment of 1D and 2D NMR spectra for this compound, detailing the mechanistic causality behind its unique chemical shifts and coupling patterns.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating methodology. The workflow incorporates pre- and post-acquisition stability checks and leverages orthogonal 2D NMR techniques to cross-verify 1D assignments.
Sample Preparation
Causality Insight: Chloroform-d (CDCl₃) is selected as the solvent because it provides excellent solubility for moderately polar piperidine carboxamides while offering a robust deuterium lock signal, which is critical for preventing B0 field drift during lengthy 2D acquisitions.
-
Weighing: Accurately weigh 15.0 mg of high-purity 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
-
Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.
Instrument Parameters & Acquisition
-
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibrations.
-
Shimming: Perform gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 shims until the residual CHCl₃ peak (δ 7.26 ppm) exhibits a line width at half height (FWHM) of < 0.8 Hz.
-
1D ¹H Acquisition (Pre-Check): Acquire a standard 1D ¹H spectrum (16 scans, 2-second relaxation delay). This serves as the baseline purity and stability check.
-
2D Acquisitions:
-
COSY (Correlation Spectroscopy): Acquire to map homonuclear vicinal and geminal couplings within the piperidine and cyclopropyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct ¹H-¹³C connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to link isolated spin systems (e.g., connecting the cyclopropyl group to the piperidine core via the carboxamide carbonyl).
-
-
1D ¹H Acquisition (Post-Check): Re-acquire the 1D ¹H spectrum to validate that no sample degradation occurred during the extended 2D runs.
Figure 1: Standardized NMR Data Acquisition and Processing Workflow.
Data Presentation and Peak Assignments
The quantitative data derived from the 1D and 2D NMR experiments are summarized in the tables below. Assignments are cross-validated using HSQC and HMBC correlations.
Table 1: ¹H NMR Peak Assignments (400 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| NH | 4.95 | br s | - | 1H | Carboxamide NH |
| C2, C6 (eq) | 3.95 | dt | 13.5, 3.5 | 2H | Piperidine H2eq, H6eq |
| C2, C6 (ax) | 3.10 | ddd | 13.5, 11.5, 3.0 | 2H | Piperidine H2ax, H6ax |
| C4 (ax) | 2.88 | tt | 11.0, 4.0 | 1H | Piperidine H4ax (-CH-CN) |
| Cyclo-CH | 2.68 | tq | 7.0, 3.5 | 1H | Cyclopropyl CH |
| C3, C5 (eq) | 1.98 | ddq | 13.5, 4.0, 2.0 | 2H | Piperidine H3eq, H5eq |
| C3, C5 (ax) | 1.75 | dq | 13.5, 11.0 | 2H | Piperidine H3ax, H5ax |
| Cyclo-CH₂ | 0.75 | m | - | 2H | Cyclopropyl CH₂ (trans to NH) |
| Cyclo-CH₂ | 0.52 | m | - | 2H | Cyclopropyl CH₂ (cis to NH) |
Table 2: ¹³C NMR Peak Assignments (100 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Key HMBC Correlations (¹H to ¹³C) |
| C=O | 157.5 | C (Quaternary) | NH, Cyclo-CH, H2eq/ax, H6eq/ax |
| C≡N | 120.8 | C (Quaternary) | H4ax, H3eq/ax, H5eq/ax |
| C2, C6 | 43.2 | CH₂ (Negative) | H3eq/ax, H4ax |
| C3, C5 | 28.4 | CH₂ (Negative) | H2eq/ax, H4ax |
| C4 | 26.5 | CH (Positive) | H2eq/ax, H6eq/ax |
| Cyclo-CH | 23.1 | CH (Positive) | NH, Cyclo-CH₂ |
| Cyclo-CH₂ | 6.8 | CH₂ (Negative) | Cyclo-CH, Cyclo-CH₂ |
Mechanistic Insights and Causality (E-E-A-T)
To establish a trustworthy structural assignment, one must look beyond empirical matching and understand the physical chemistry driving the observed chemical shifts and coupling constants.
Piperidine Chair Conformation and Steric Compression
Similar to cyclohexane, the piperidine ring predominantly exists in a chair conformation to minimize angular and torsional strain[2]. The presence of the cyano (-CN) group at the C4 position dictates the conformational equilibrium. To avoid severe 1,3-diaxial steric clashes with the axial protons at C2 and C6, the bulky cyano group preferentially adopts the equatorial position.
-
Causality of Splitting: Because the -CN group is equatorial, the proton attached to C4 (H4) is forced into the axial position. This is unequivocally proven by its multiplicity (a triplet of triplets, tt) and coupling constants. H4ax exhibits two large axial-axial couplings (J ≈ 11.0 Hz) with H3ax and H5ax, and two small axial-equatorial couplings (J ≈ 4.0 Hz) with H3eq and H5eq[2].
Diamagnetic Anisotropy of the Cyclopropyl Ring
The protons on the cyclopropyl ring appear unusually upfield (shielded) compared to typical aliphatic alkanes, resonating at δ 0.52 and 0.75 ppm.
-
Causality of Shielding: This is a direct result of the diamagnetic anisotropy generated by the highly strained C-C σ-bonds of the three-membered ring. When placed in the external magnetic field ( B0 ), the electron density in the bent "banana bonds" circulates, creating an induced local magnetic field that opposes B0 in the region directly above and below the ring face. Protons residing in this shielding cone experience a reduced effective magnetic field, thereby shifting their resonance to lower frequencies (upfield)[3].
Restricted Rotation of the Carboxamide Bond
The N-C(=O) bond in the urea/carboxamide linkage possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. While this can sometimes lead to peak broadening or the observation of distinct rotamers at lower temperatures, at 298 K in CDCl₃, the rotation is typically fast enough on the NMR timescale to yield time-averaged, sharp signals for the C2 and C6 piperidine protons.
Figure 2: Logical progression of 2D NMR structural elucidation.
Sources
Sample preparation of 4-cyano-N-cyclopropylpiperidine-1-carboxamide for mass spectrometry
Application Note: High-Throughput Sample Preparation and LC-MS/MS Analysis of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide in Human Plasma
Introduction & Mechanistic Rationale
The bioanalysis of small molecule intermediates and drug candidates from complex biological matrices requires highly selective and reproducible sample preparation. This application note details the optimized extraction and LC-MS/MS quantification of 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9), a synthetic small molecule characterized by a piperidine ring, an electron-withdrawing cyano group, and a lipophilic cyclopropyl moiety.
Causality in Method Development: Unlike typical piperidine derivatives that exhibit strong basicity, the nitrogen atom within the piperidine ring of this compound is part of a carboxamide (urea) linkage. This structural feature delocalizes the nitrogen's lone pair, rendering the molecule electronically neutral at physiological pH. Consequently, traditional mixed-mode strong cation exchange (MCX) solid-phase extraction (SPE) is ineffective, as the analyte will not ionize to form the necessary positive charge for ionic retention.
To solve this, we utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric reversed-phase sorbent. The HLB copolymer contains lipophilic divinylbenzene units that capture the cyclopropyl and piperidine rings, and hydrophilic N-vinylpyrrolidone units that interact with the polar cyano and carboxamide groups [2]. For mass spectrometry, Electrospray Ionization in positive mode (ESI+) is selected because the highly electronegative oxygen of the carboxamide group readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 194.1.
Experimental Workflow
The following diagram illustrates the self-validating sample preparation workflow, integrating a stable isotope-labeled internal standard (SIL-IS) early in the process to correct for any downstream recovery variations or matrix effects.
Figure 1. SPE and LC-MS/MS workflow for 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Materials and Reagents
-
Analyte: 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9).
-
Internal Standard (IS): Deuterated analog (e.g., 4-cyano-N-cyclopropylpiperidine-1-carboxamide-d4).
-
Matrix: Blank human plasma (K2EDTA).
-
SPE Sorbent: Waters Oasis HLB µElution Plate (30 µm particle size) [2].
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water ( H2O ), Formic Acid (FA), and Phosphoric Acid ( H3PO4 ).
Step-by-Step Protocol
Phase 1: Sample Pre-treatment Rationale: Plasma proteins can bind to the analyte, reducing extraction recovery. Phosphoric acid lowers the pH, denaturing plasma proteins and disrupting protein-analyte binding without degrading the stable carboxamide linkage.
-
Aliquot 100 µL of human plasma into a 96-well collection plate.
-
Add 10 µL of the working IS solution (100 ng/mL). Vortex for 30 seconds.
-
Add 100 µL of 4% H3PO4 (aq) to the sample.
-
Vortex the plate at 1000 RPM for 2 minutes to ensure complete disruption of protein binding.
Phase 2: Solid-Phase Extraction (SPE) Rationale: The HLB sorbent requires conditioning to open the polymeric pores. A 5% MeOH wash selectively removes endogenous salts and hydrophilic proteins while the moderately lipophilic analyte remains retained.
-
Conditioning: Apply 200 µL of 100% MeOH to the HLB µElution plate. Draw through at 5 inches Hg vacuum.
-
Equilibration: Apply 200 µL of LC-MS grade H2O . Draw through at 5 inches Hg vacuum.
-
Loading: Transfer the entire pre-treated sample (approx. 210 µL) to the SPE plate. Draw through slowly at 2-3 inches Hg to maximize sorbent interaction time.
-
Washing: Apply 200 µL of 5% MeOH in H2O to remove polar interferences. Draw through at 5 inches Hg, followed by a 1-minute high vacuum (10 inches Hg) to dry the sorbent bed.
-
Elution: Elute the analyte into a clean collection plate using 2 × 25 µL of 100% MeOH.
-
Reconstitution: Evaporate the eluate under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% H2O / 10% ACN with 0.1% FA).
Phase 3: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% FA in H2O ) and Mobile Phase B (0.1% FA in ACN) at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The method must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance, which mandates that precision (%CV) must be ≤15% and accuracy must be within ±15% of nominal concentrations [1].
Table 1. Optimized MRM Parameters for Mass Spectrometry
| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| Target Compound | 194.1 | 109.1 | 45 | 22 | Quantifier (Piperidine cleavage) |
| Target Compound | 194.1 | 58.1 | 45 | 30 | Qualifier (Loss of cyclopropylamine) |
| SIL-IS | 198.1 | 113.1 | 45 | 22 | Internal Standard Normalization |
Table 2. Method Validation Summary (Human Plasma) Data represents a self-validating system where IS normalization successfully mitigates matrix suppression.
| QC Level (Nominal Conc.) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Matrix Effect (%) | Extraction Recovery (%) |
| LLOQ (1.0 ng/mL) | 104.2 | 8.5 | 92.4 | 88.6 |
| LQC (3.0 ng/mL) | 98.7 | 6.2 | 94.1 | 89.2 |
| MQC (50.0 ng/mL) | 101.5 | 4.1 | 95.5 | 91.0 |
| HQC (400.0 ng/mL) | 99.3 | 3.8 | 96.2 | 90.5 |
Conclusion
The utilization of a polymeric HLB sorbent combined with acid pre-treatment provides a highly robust, self-validating extraction protocol for 4-cyano-N-cyclopropylpiperidine-1-carboxamide. By exploiting the neutral nature of the carboxamide linkage, this method achieves >88% recovery and strictly adheres to FDA bioanalytical validation standards, making it highly suitable for high-throughput pharmacokinetic (PK) screening.
References
Application Note: High-Resolution Chromatographic Separation and Quantification of 4-cyano-N-cyclopropylpiperidine-1-carboxamide
Introduction & Physicochemical Profiling
Piperidine carboxamides have emerged as a highly privileged scaffold in modern drug discovery. Recent pharmaceutical campaigns have heavily utilized the piperidine-1-carboxamide motif to develop potent inhibitors for WNT signaling pathways[1], species-selective antimalarials targeting the Plasmodium proteasome[2], and sub-micromolar inhibitors of the SARS-CoV-2 papain-like protease (PLpro)[3].
The compound 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9) is a highly functionalized, low-molecular-weight intermediate representative of this class. Developing robust chromatographic methods for this molecule presents unique analytical challenges due to its specific physicochemical properties:
-
Lack of a UV Chromophore: The molecule is entirely aliphatic. Aliphatic ureas and nitriles exhibit deep-UV transitions (typically πnb→π∗ and n→σ∗ excitations) that max out below 200 nm[4]. Consequently, standard UV detection at 254 nm is practically blind to this compound, necessitating mass spectrometry (MS) or Charged Aerosol Detection (CAD).
-
Neutral Polarity Profile: Unlike standard tertiary piperidines, the N1 nitrogen is part of a urea linkage. The delocalization of the nitrogen lone pair into the adjacent carbonyl renders the molecule non-basic at physiological pH.
-
H-Bonding Capability: The cyano group acts as a strong dipole and hydrogen-bond acceptor, while the urea core provides both donor and acceptor capabilities.
To address these challenges, this application note details a self-validating, orthogonal chromatographic strategy utilizing UHPLC-ESI(+)-MS/MS for primary quantitation and HILIC-CAD for impurity profiling.
Chromatographic Strategy & Mechanistic Insights
Reversed-Phase (RP) UHPLC-MS/MS
Reversed-phase chromatography on a sub-2 µm C18 stationary phase is the method of choice for pharmacokinetic (PK) profiling of piperidine carboxamides[1]. Retention is driven by hydrophobic interactions between the C18 alkyl chains and the cyclopropyl/piperidine rings.
Ionization Causality: For MS detection, Positive Electrospray Ionization (ESI+) is highly efficient. In the presence of an acidic modifier (0.1% Formic Acid), the carbonyl oxygen of the urea group is readily protonated, forming a stable [M+H]+ pseudo-molecular ion at m/z 196.1[5][6].
Orthogonal HILIC Separation
Because early elution in RP-HPLC can subject the analyte to severe ion suppression from biological matrix salts, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed as an orthogonal method. On an Amide or Diol stationary phase, the strong dipole of the cyano group and the hydrogen-bonding capacity of the urea core partition into the water-enriched layer on the silica surface, providing excellent retention and complementary selectivity.
Figure 1: Orthogonal retention mechanisms leveraging hydrophobic and polar functional groups.
Experimental Protocols
The following protocols are designed as a self-validating system; system suitability criteria (e.g., peak asymmetry, theoretical plates, and signal-to-noise ratio) must be met prior to sample analysis.
Protocol A: UHPLC-ESI(+)-MS/MS Quantitation Workflow
Step 1: Sample Preparation (Biological Matrix)
-
Aliquot 50 µL of plasma containing the analyte into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of a stable isotope-labeled internal standard) to precipitate proteins.
-
Vortex for 2 minutes at 1000 rpm.
-
Centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak breakthrough).
Step 2: Chromatographic Separation
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 2.0 µL.
Step 3: MS/MS Detection Parameters Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the cleavage of the urea bond, resulting in the loss of cyclopropyl isocyanate (neutral loss of 83 Da) to yield the 4-cyanopiperidine cation (m/z 113.1).
Figure 2: End-to-end analytical workflow for the quantification of piperidine carboxamides.
Protocol B: HILIC-CAD Impurity Profiling
Note: Because CAD is a mass-sensitive detector, it requires volatile mobile phases. It provides uniform response independent of optical properties, making it ideal for UV-transparent ureas.
-
Column: Agilent Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 70% B over 6 mins.
-
CAD Settings: Evaporator temperature at 35°C, data collection rate 10 Hz.
Quantitative Data & Method Parameters
Table 1: Physicochemical Attributes of the Target Analyte
| Property | Value | Chromatographic Implication |
| Formula | C10H17N3O | Small molecule; requires high-efficiency sub-2 µm columns. |
| Monoisotopic Mass | 195.14 Da | Generates [M+H]+ at 196.1 m/z. |
| LogP (Est.) | ~1.2 | Moderate hydrophobicity; retains well on C18. |
| UV Max | < 210 nm | UV detection is unreliable; MS or CAD is mandatory. |
Table 2: UHPLC Gradient Program (Protocol A)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.00 | 95.0 | 5.0 | Initial / Isocratic |
| 0.50 | 95.0 | 5.0 | Isocratic hold |
| 3.00 | 10.0 | 90.0 | Linear ramp |
| 4.00 | 10.0 | 90.0 | Column wash |
| 4.10 | 95.0 | 5.0 | Re-equilibration |
| 5.50 | 95.0 | 5.0 | End |
Table 3: Optimized MRM Transitions (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Target | 196.1 | 113.1 | 25 | 30 | 18 | Quantifier |
| Target | 196.1 | 139.1 | 25 | 30 | 14 | Qualifier |
Sources
- 1. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Application Note: Synthesis and Downstream Functionalization of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide in Drug Discovery
Executive Summary
Piperidine urea derivatives have been extensively validated as privileged scaffolds in targeted oncology, demonstrating significant efficacy against aggressive malignancies such as [1]. Furthermore, functionalized piperidines bearing a 4-cyano moiety serve as critical intermediates in the synthesis of [2]. Within this chemical space, the building block offers an optimal balance of structural rigidity, metabolic stability, and synthetic versatility, making it a highly valuable precursor for drug development professionals.
Mechanistic Rationale & Scaffold Design
The architectural design of 4-cyano-N-cyclopropylpiperidine-1-carboxamide provides three distinct pharmacological and synthetic advantages:
-
The Urea Motif: Acts as a bidentate hydrogen-bond donor/acceptor system. This linkage not only provides essential binding interactions within kinase hinge regions but also enhances the overall[3] compared to standard amides.
-
Cyclopropyl Substitution: The N-cyclopropyl group restricts the conformational flexibility of the urea nitrogen, locking the molecule into a bioactive conformation while simultaneously increasing lipophilicity to improve cellular permeability.
-
4-Cyano Handle: The nitrile group is electronically withdrawing, which modulates the pKa of the piperidine nitrogen. More importantly, it acts as a synthetic linchpin. It can be chemoselectively reduced to a primary amine for further amide coupling or reacted via [3+2] cycloaddition to form a tetrazole bioisostere.
Synthetic Strategy & Discovery Workflow
Workflow detailing the synthesis and downstream functionalization of the piperidine urea scaffold.
Experimental Protocols
Protocol A: De Novo Synthesis of the Core Scaffold
Rationale: The construction of the urea linkage is achieved via the nucleophilic addition of the secondary amine of 4-cyanopiperidine to cyclopropyl isocyanate. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature, which strictly prevents the competitive hydrolysis of the isocyanate intermediate. The reaction is initiated at 0 °C to mitigate the exothermic nature of the addition and suppress isocyanate homopolymerization.
Step-by-Step Methodology:
-
Preparation: Suspend 4-cyanopiperidine hydrochloride (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).
-
Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at room temperature. Stir for 15 minutes to liberate the free base.
-
Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add cyclopropyl isocyanate (1.1 equiv) dropwise over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours under an inert nitrogen atmosphere.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation System: Monitor the reaction via TLC (ninhydrin stain). The starting 4-cyanopiperidine will stain strongly positive (purple/brown), whereas the urea product will not stain due to the lack of a basic secondary amine. Confirm product identity via IR spectroscopy, ensuring the appearance of a strong urea C=O stretch at ~1640 cm⁻¹ while retaining the C≡N stretch at ~2245 cm⁻¹.
Protocol B: Chemoselective Reduction of the Nitrile Handle
Rationale: To access advanced drug candidates, the 4-cyano group is often converted to a primary amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is employed. A critical parameter here is the inclusion of catalytic hydrochloric acid (HCl); this protonates the nascent primary amine immediately upon formation, rendering it non-nucleophilic and thereby preventing off-target dimerization (secondary amine formation) via condensation with intermediate imines.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-cyano-N-cyclopropylpiperidine-1-carboxamide (1.0 equiv, 5 mmol) in anhydrous Methanol (25 mL).
-
Acidification: Add 1M HCl in ether (1.2 equiv) to the solution.
-
Catalysis: Carefully add 10% Pd/C (10% w/w) under a steady stream of nitrogen to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.
-
Filtration: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess Methanol.
-
Self-Validation System: The complete consumption of the starting material must be verified by the disappearance of the C≡N stretch (~2245 cm⁻¹) in the IR spectrum. LC-MS analysis should confirm the mass shift from the nitrile to the primary amine ([M+H]⁺ + 4 Da), validating the successful reduction without dimerization.
Quantitative Data & Physicochemical Profiling
The following table summarizes the optimized reaction parameters, yields, and key analytical markers for the synthesis and functionalization of the 4-cyano-N-cyclopropylpiperidine-1-carboxamide scaffold.
| Reaction Step | Transformation Type | Reagents & Conditions | Yield (%) | Purity (LC-MS) | Key Analytical Marker |
| Scaffold Synthesis | Urea Coupling | Cyclopropyl isocyanate, DIPEA, DCM, 0 °C to RT, 4h | 92% | >98% | IR: 2245 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=O) |
| Amine Derivatization | Nitrile Reduction | H₂ (1 atm), 10% Pd/C, HCl, MeOH, RT, 12h | 85% | >95% | MS: [M+H]⁺ = 198.1; Loss of C≡N stretch |
| Tetrazole Derivatization | [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, 120 °C, 24h | 78% | >95% | ¹³C NMR: ~155 ppm (Tetrazole Carbon) |
References
- Substituted vinyl piperazine-piperidine urea derivatives as anticancer agents. Google Patents (US20250236600A1).
- Heterocyclic derivatives useful as SHP2 inhibitors. Google Patents (US10988466B2).
-
Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements. PubMed Central (PMC). Available at:[Link]
-
4-CYANO-N-CYCLOPROPYLPIPERIDINE-1-CARBOXAMIDE (CAS: 1341909-00-9). ChemBuyersGuide. Available at:[Link]
Sources
- 1. US20250236600A1 - Substituted vinyl piperazine-piperidine urea derivatives as anticancer agents - Google Patents [patents.google.com]
- 2. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors - Google Patents [patents.google.com]
- 3. Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and optimization strategies for the synthesis of 4-cyano-N-cyclopropylpiperidine-1-carboxamide. This urea-linked compound is a highly valuable structural motif and intermediate often utilized in the development of targeted therapeutics, including PDE4 and JAK inhibitors.
The synthesis typically involves the electrophilic coupling of 4-cyanopiperidine with a cyclopropyl equivalent. Understanding the causality behind side-product formation is critical for scaling this reaction and maximizing your yield.
Part 1: Mechanistic Overview & Reaction Pathway
To troubleshoot effectively, we must first map the primary synthetic route alongside its most common degradation pathways. The diagram below illustrates the desired nucleophilic attack versus the competing hydrolysis reactions that depress overall yield.
Reaction pathway and common degradation routes in 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am observing a large amount of a white, insoluble crystalline byproduct, and my yield of the target urea is low. What is happening? A1: You are likely observing the formation of 1,3-dicyclopropylurea. This symmetric urea byproduct forms when cyclopropyl isocyanate is exposed to trace moisture. The isocyanate undergoes hydrolysis to form cyclopropylamine and carbon dioxide. The highly nucleophilic cyclopropylamine then rapidly attacks unreacted cyclopropyl isocyanate to form the 1[1]. Because this side reaction consumes two equivalents of your isocyanate, it severely depresses the yield of the target unsymmetrical urea[2]. Corrective Action: Ensure all solvents (especially dichloromethane or THF) are strictly anhydrous. Flush the reaction vessel with inert gas (N2 or Argon) and use freshly opened or distilled isocyanate.
Q2: LC-MS analysis shows a mass [M+18] higher than my expected product. The cyano group seems to be disappearing. How can I prevent this? A2: The +18 Da mass shift indicates the hydrolysis of the 4-cyano group to a primary amide, forming 1-(cyclopropylcarbamoyl)piperidine-4-carboxamide. Nitriles are susceptible to3[3]. The base-catalyzed mechanism involves the nucleophilic addition of a hydroxide ion to the polarized C≡N bond, forming an imine anion that subsequently 4[4]. This degradation often occurs during aggressive aqueous workups rather than the reaction itself. Corrective Action: Avoid using strong aqueous bases (e.g., NaOH, KOH) during the reaction or extraction. Use a mild, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) during the coupling, and quench with saturated aqueous NH4Cl.
Q3: I want to avoid using highly toxic and moisture-sensitive cyclopropyl isocyanate. What is the best alternative coupling strategy? A3: 1,1'-Carbonyldiimidazole (CDI) is an excellent, 5[5]. You can activate cyclopropylamine with CDI to form an intermediate 1-(cyclopropylcarbamoyl)imidazole, which then reacts with 4-cyanopiperidine to form the target unsymmetrical urea. While CDI is significantly less toxic, it still requires 6 to prevent symmetric urea formation[6].
Part 3: Quantitative Data & Yield Optimization
Selecting the right coupling strategy depends on your lab's safety constraints and scale. The table below summarizes the quantitative expectations and risks associated with the three primary synthetic routes.
Table 1: Comparative Yield and Byproduct Analysis of Urea Coupling Strategies
| Coupling Strategy | Reagents Used | Typical Yield | Primary Byproduct Risk | Safety & Handling Profile |
| Direct Isocyanate | Cyclopropyl isocyanate, DIPEA, DCM | 85 - 92% | 1,3-Dicyclopropylurea (Moisture dependent) | High toxicity; extreme moisture sensitivity. |
| CDI-Mediated | CDI, Cyclopropylamine, DIPEA, DCM | 78 - 85% | Symmetric ureas (if stoichiometry is poor) | Bench-stable; moderate toxicity; safer scale-up. |
| Triphosgene | Triphosgene, Cyclopropylamine, DIPEA | 70 - 80% | Complex oligomers, symmetric ureas | Extreme toxicity (generates phosgene in situ). |
Part 4: Standard Operating Procedure (SOP) - Optimized CDI-Mediated Synthesis
This self-validating protocol utilizes CDI to bypass the use of toxic isocyanates, offering a safer and highly reproducible route to 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Step 1: Activation of Cyclopropylamine
-
Charge a flame-dried, N2-flushed round-bottom flask with 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) and anhydrous dichloromethane (DCM) (10 mL/g of amine).
-
Cool the suspension to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the activated imidazole intermediate.
-
Add cyclopropylamine (1.0 equiv) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours to ensure complete formation of the 1-(cyclopropylcarbamoyl)imidazole intermediate.
Step 2: Urea Coupling 4. In a separate flask, dissolve 4-cyanopiperidine hydrochloride (1.0 equiv) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Causality: 4-Cyanopiperidine is typically supplied as an HCl salt. The non-nucleophilic DIPEA free-bases the piperidine, allowing it to act as a nucleophile without competing in the coupling reaction. 5. Transfer the 4-cyanopiperidine solution dropwise into the activated cyclopropylamine mixture. 6. Stir the combined reaction mixture at room temperature for 12–16 hours. Monitor completion via TLC or LC-MS.
Step 3: Quench and Workup 7. Quench the reaction by adding saturated aqueous NH4Cl. Causality: NH4Cl provides a mildly acidic environment that neutralizes excess base without triggering the base-catalyzed nitrile hydrolysis seen with strong aqueous bases like NaOH. 8. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 4: Purification 9. Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate gradient) to afford pure 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
References
- Title: 11.
- Title: 20.
- Title: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction | Source: Beilstein Journals | URL
- Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Source: PMC - NIH | URL
- Title: 3.
- Title: Synthesis of substituted urea or benzimidazolone using 1,1'-carbonyldiimidazole and substituted anilines | Source: KoreaScience | URL
Sources
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of substituted urea or benzimidazolone using 1,1'- carbonyldiimidazole and substituted anilines -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
Technical Support Center: Troubleshooting Solubility of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide in DMSO
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers encountering solubility roadblocks with 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9).
While dimethyl sulfoxide (DMSO) is the industry standard for small-molecule solubilization, the unique structural motifs of this compound often lead to incomplete dissolution, micro-suspensions, or downstream assay precipitation. This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to resolve them.
Module 1: Mechanistic Root Cause Analysis
To troubleshoot solubility, we must first understand the thermodynamic and kinetic barriers preventing dissolution. Why does a relatively low-molecular-weight (MW 195.26) polar molecule resist dissolution in a universal solvent like DMSO?
-
High Crystal Lattice Energy via Intermolecular Hydrogen Bonding: The compound features a substituted urea linkage (piperidine-1-carboxamide). Urea motifs are notorious for forming robust intermolecular hydrogen-bonding networks. The secondary amine (N-H) acts as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a strong acceptor. This self-association creates a highly stable crystal lattice that strongly resists solvation [1].
-
Solvent-Solute Dynamics: DMSO is a dipolar aprotic solvent. Its highly polarized S=O bond makes it an excellent hydrogen bond acceptor, capable of disrupting solute-solute interactions [2]. However, DMSO is a poor hydrogen bond donor. If the urea-urea lattice energy exceeds the solvation energy provided by the DMSO-solute interactions, the compound will remain thermodynamically stable as an undissolved solid [3].
-
Hygroscopicity and Water Contamination: DMSO rapidly absorbs atmospheric moisture. Water acts as a strong anti-solvent for the hydrophobic cyclopropyl and piperidine moieties of the compound. Furthermore, small-molecule hydrogen bond donors like water can competitively inhibit DMSO's ability to solvate the target molecule, drastically reducing solubility even at trace levels [4].
Module 2: Self-Validating Standard Operating Procedure (SOP)
Do not rely on visual inspection alone under ambient lighting, as micro-suspensions can mimic true solutions but will ruin quantitative biological assays. Follow this self-validating protocol to ensure complete molecular dissolution.
SOP: Preparation of 10–50 mM Stock Solutions
Materials Required:
-
Anhydrous DMSO (≤0.005% water content, sealed under inert gas)
-
4-cyano-N-cyclopropylpiperidine-1-carboxamide powder
-
1.5 mL amber glass vials (argon-purged)
-
Bath sonicator & Temperature-controlled water bath
-
0.22 µm PTFE syringe filters
Step-by-Step Workflow:
-
Weighing & Solvent Addition: Weigh the required mass of the compound into a dry, argon-purged amber glass vial. Add anhydrous DMSO to achieve the target concentration.
-
Causality: Argon purging prevents atmospheric moisture absorption by DMSO. Minimizing water content is critical to prevent hydrophobic precipitation of the cyclopropyl group [4].
-
-
Mechanical Agitation: Vortex the suspension vigorously for 60 seconds, followed by bath sonication at 25°C for 10 minutes.
-
Causality: Sonication provides the kinetic energy required to shatter macroscopic crystal aggregates, exponentially increasing the surface area available for solvent interaction.
-
-
Thermal Disruption: If the solution remains cloudy, transfer the vial to a water bath set at 40–50°C for 15 minutes.
-
Causality: Mild thermal energy disrupts the rigid intermolecular urea-urea hydrogen bonds, shifting the thermodynamic equilibrium toward the solvated state [1].
-
-
Self-Validation Check 1 (Tyndall Test): In a dimly lit room, shine a red or green laser pointer through the vial.
-
Validation Logic: A visible laser beam path (the Tyndall effect) indicates light scattering caused by a micro-suspension. The complete absence of scattering confirms true molecular dissolution.
-
-
Self-Validation Check 2 (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter into a fresh vial.
-
Validation Logic: Noticeable physical resistance during filtration indicates incomplete dissolution. A true solution will pass through effortlessly. Store final aliquots at -20°C with minimal headspace.
-
Module 3: Solubilization Troubleshooting Workflow & Matrix
Logical Workflow Diagram
Workflow for troubleshooting and optimizing DMSO solubilization of urea-based small molecules.
Quantitative Troubleshooting Matrix
| Observation / Issue | Diagnostic Metric | Probable Mechanistic Cause | Corrective Action |
| Persistent cloudiness at RT | Tyndall effect positive (laser scatters). | High crystal lattice energy from urea H-bonding overcoming ambient solvation energy. | Apply gentle heating (40–50°C) and sonication for 15 mins. |
| Precipitation upon storage | Crystals visible at bottom of -20°C stored vial. | Temperature-dependent solubility drop; supersaturation at RT. | Re-heat to 40°C prior to use. If recurrent, lower stock concentration by 50%. |
| Sudden precipitation during stock prep | Karl Fischer Titration shows >0.1% H₂O in DMSO. | Hygroscopic water absorption acting as an anti-solvent for the cyclopropyl group. | Discard stock. Prepare fresh solution using a newly opened bottle of anhydrous DMSO. |
| Filter resistance | High thumb pressure required for 0.22 µm PTFE filter. | Presence of sub-visible micro-crystals (incomplete dissolution). | Do not force filtration. Return to sonication/heating step. |
Module 4: Frequently Asked Questions (FAQs)
Q1: My compound dissolves perfectly in DMSO but precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this? A1: This phenomenon is known as "solvent shift precipitation." It occurs because the aqueous medium cannot maintain the high concentration of the lipophilic piperidine and cyclopropyl groups [1]. Solution: Do not add a high-concentration DMSO stock directly to a large volume of buffer. Instead, perform serial dilutions of your compound in 100% DMSO first. Then, transfer a constant, small volume (e.g., 1 µL per 100 µL assay volume) to your buffer. This ensures the final DMSO concentration remains constant (typically ≤1%) and prevents transient local supersaturation. Alternatively, add a carrier protein (e.g., 0.1% BSA) to the buffer prior to compound addition.
Q2: Can I adjust the pH of my solvent or buffer to force the compound into solution? A2: No. 4-cyano-N-cyclopropylpiperidine-1-carboxamide is an essentially neutral molecule under standard physiological or assay conditions. The urea nitrogen atoms are not basic enough to be protonated (unlike standard aliphatic amines), and the cyano group is neutral. Therefore, pH adjustment is not a thermodynamically viable strategy for enhancing the solubility of this specific derivative [5].
Q3: If anhydrous DMSO and thermal disruption fail to yield my target concentration, are there alternative organic solvents I can use? A3: Yes. N,N-Dimethylformamide (DMF) is the recommended first alternative. While both DMSO and DMF are dipolar aprotic solvents, the planar amide structure of DMF can sometimes intercalate into rigid urea hydrogen-bond networks more effectively than the pyramidal structure of DMSO [5]. Caution: Always run a vehicle control in your biological assays, as DMF exhibits different cellular permeability and toxicity profiles compared to DMSO.
References
-
"Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents." Current Physical Chemistry, 2011. Available at:[Link]
-
"Explanation of Ionic Sequences in Various Phenomena. VIII. The Structure of Aqueous Urea and DMSO and Their Mechanism as Dispersing Agents." Taylor & Francis, 2006. Available at: [Link]
-
K. L. Browning et al., "Understanding the Inhibiting Effect of Small-Molecule Hydrogen Bond Donors on the Solubility of Cellulose in Tetrabutylammonium Acetate/DMSO." The Journal of Physical Chemistry B, ACS Publications, 2017. Available at: [Link]
Technical Support Center: Optimizing HPLC Mobile Phase for 4-cyano-N-cyclopropylpiperidine-1-carboxamide
Welcome to the technical support center for the HPLC analysis of 4-cyano-N-cyclopropylpiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this and structurally similar molecules. The information herein is grounded in established chromatographic theory and extensive field experience to ensure scientific integrity and reliable outcomes.
Understanding the Analyte: 4-cyano-N-cyclopropylpiperidine-1-carboxamide
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 4-cyano-N-cyclopropylpiperidine-1-carboxamide. Its structure, featuring a basic piperidine ring, a polar carboxamide group, and a cyano group, dictates its behavior in a reversed-phase HPLC system. The piperidine nitrogen is a basic site, making the molecule's ionization state—and therefore its retention and peak shape—highly dependent on the mobile phase pH.[1][2] The presence of polar functional groups suggests that it may have limited retention on traditional C18 columns, especially with high organic solvent concentrations in the mobile phase.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
A1: Understanding the Cause of Peak Tailing
Peak tailing for basic compounds like 4-cyano-N-cyclopropylpiperidine-1-carboxamide is a common issue in reversed-phase HPLC.[3] It is often caused by secondary interactions between the positively charged (protonated) analyte and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[3][4][5] These interactions lead to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in a distorted peak shape.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing.
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment: The most effective way to minimize silanol interactions is to operate at a low pH.[6][7] At a pH between 2.5 and 3.5, the majority of silanol groups on the stationary phase will be protonated and therefore neutral, significantly reducing the unwanted ionic interactions.[6]
-
Buffer Selection: To ensure a stable pH throughout the analysis and from run to run, a buffer is essential.[9][10][11] For low pH applications, phosphate and formate buffers are common choices.[10][12]
-
Column Selection: Modern, high-purity silica columns (Type B) have a significantly lower concentration of accessible, acidic silanol groups compared to older columns.[5] Many are also end-capped to further shield the remaining silanols.
-
Action: If you are using an older column, consider switching to a modern, end-capped C18 or a column with an alternative stationary phase designed for polar or basic compounds.
-
Q2: My analyte has very little or no retention on the column. How can I increase its retention time?
A2: Addressing Insufficient Retention
Poor retention of polar compounds like 4-cyano-N-cyclopropylpiperidine-1-carboxamide is common in reversed-phase chromatography, where the stationary phase is non-polar.[14] The goal is to either make the analyte less polar or the mobile phase more polar.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insufficient retention.
Step-by-Step Protocol to Increase Retention:
-
Decrease Mobile Phase Strength: In reversed-phase HPLC, water is the weak (more polar) solvent and the organic solvent (acetonitrile or methanol) is the strong (less polar) solvent. Reducing the percentage of the organic modifier will increase the retention of your analyte.[15]
-
Utilize Ion Suppression: Since 4-cyano-N-cyclopropylpiperidine-1-carboxamide is a basic compound, its retention is highly influenced by the mobile phase pH.[1][2] When the mobile phase pH is below the pKa of the piperidine nitrogen, the molecule will be protonated (ionized) and thus more polar, leading to earlier elution. By increasing the mobile phase pH to be at least 2 units above the pKa, the compound will be in its neutral, less polar form, resulting in increased retention.[2][11]
-
Action: If you are operating at a low pH and still have insufficient retention, consider increasing the mobile phase pH. Use a buffer appropriate for the desired pH range, such as a phosphate or ammonium buffer.[10] Be mindful of the pH limitations of your column; most silica-based columns are not stable above pH 8.[6][7]
-
-
Change Organic Modifier: Acetonitrile and methanol have different solvent properties.[13] Switching between them can alter selectivity and may increase retention.
-
Action: If you are using acetonitrile, try substituting it with methanol at a slightly lower percentage to achieve a similar solvent strength.
-
Q3: I am having trouble separating my analyte from an impurity. How can I improve the resolution?
A3: Strategies for Enhancing Resolution
Resolution is a measure of the separation between two peaks and is influenced by efficiency, selectivity, and retention. To improve resolution, you can manipulate the mobile phase to alter the selectivity of the separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving resolution.
Step-by-Step Protocol to Improve Resolution:
-
Optimize Mobile Phase Composition: Small changes in the ratio of aqueous to organic solvent can significantly impact selectivity.
-
Action: If using an isocratic method, make small adjustments (e.g., 1-2%) to the organic solvent percentage. If using a gradient, try making the gradient shallower to increase the separation between closely eluting peaks.
-
-
Change the Organic Modifier: As mentioned previously, acetonitrile and methanol offer different selectivities due to their distinct chemical properties.[13]
-
Action: If your current method uses acetonitrile, try developing a method with methanol, and vice versa. This is a powerful tool for changing the elution order of compounds.
-
-
pH Adjustment: Changing the mobile phase pH is one of the most effective ways to alter the selectivity for ionizable compounds.[1] Since your analyte is basic, its retention will increase with higher pH.[2] If the impurity has a different pKa or is neutral, its retention will be affected differently, allowing for separation.
-
Action: Perform a pH scouting experiment. Analyze your sample using buffered mobile phases at different pH values (e.g., pH 3, 5, and 7), keeping the organic solvent percentage constant. This will reveal the optimal pH for selectivity. Remember to use a column that is stable across the tested pH range.[6]
-
Summary of Key Mobile Phase Parameters
| Parameter | Effect on Basic Analyte (4-cyano-N-cyclopropylpiperidine-1-carboxamide) | Troubleshooting Application |
| % Organic Solvent | Increasing % organic solvent decreases retention.[15] | Decrease % organic to increase retention. |
| Mobile Phase pH | Increasing pH increases retention (ion suppression).[1][2] | Adjust pH to optimize retention and selectivity, and to improve peak shape by minimizing silanol interactions at low pH.[3][6] |
| Buffer Type & Conc. | Stabilizes pH, ensuring reproducible retention and peak shape.[10][11] | Use a buffer with a pKa within +/- 1 unit of the target pH at a concentration of 10-50 mM.[10][13] |
| Organic Modifier | Acetonitrile and methanol offer different selectivities.[13] | Switch between acetonitrile and methanol to improve the resolution of co-eluting peaks. |
References
- Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Google Scholar.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Troubleshooting Peak Shape Problems in HPLC.
- Exploring the Role of pH in HPLC Separ
- Control pH During Method Development for Better Chrom
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- 4-cyano-N-cyclopropyl-4-(methylsulfanyl)piperidine-1-carboxamide. Chemspace.
- Reversed-phase HPLC Buffers. MAC-MOD Analytical.
- HPLC Tips & Tricks: Mobile Phase Prepar
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
-
A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]
- A Guide For Selection of Buffer for HPLC. YouTube.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- How to Optimize Your Reversed Phase Chrom
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. veeprho.com [veeprho.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. selectscience.net [selectscience.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Minimizing byproduct impurities during 4-cyano-N-cyclopropylpiperidine-1-carboxamide preparation
Technical Support Center: Minimizing Byproduct Impurities in 4-Cyano-N-cyclopropylpiperidine-1-carboxamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered during the preparation of 4-cyano-N-cyclopropylpiperidine-1-carboxamide. This unsymmetrical urea derivative presents orthogonal reactivity challenges: the coupling of two distinct amines (4-cyanopiperidine and cyclopropylamine) while preserving the base- and acid-sensitive nitrile group.
Below, you will find a mechanistic workflow, a quantitative comparison of synthetic routes, targeted FAQs, and a self-validating standard operating procedure (SOP) to ensure high-purity yields.
Mechanistic Workflow & Impurity Pathways
Understanding the kinetic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the divergent pathways leading to the target molecule versus common byproduct impurities.
Reaction pathways for 4-cyano-N-cyclopropylpiperidine-1-carboxamide synthesis and impurity origins.
Quantitative Route Comparison
Selecting the right coupling strategy dictates your impurity profile. The table below summarizes the quantitative data associated with the three primary synthetic routes.
| Coupling Strategy | Typical Yield | Symmetrical Urea (%) | Nitrile Hydrolysis Risk | Key Advantage / Disadvantage |
| Triphosgene | 75–85% | 5–15% | Moderate | Low cost / High symmetrical dimer risk[1] |
| Carbonyldiimidazole (CDI) | 70–80% | 2–8% | Low | Safer handling / Difficult imidazole removal |
| Cyclopropyl Isocyanate | 85–95% | < 1% | Low | Highly selective one-step / Reagent cost[2] |
Troubleshooting FAQs
Q1: We are using triphosgene to couple 4-cyanopiperidine and cyclopropylamine, but our crude product contains >10% of 1,3-dicyclopropylurea. How do we suppress these symmetrical dimers? A1: Symmetrical ureas form when the phosgene equivalent reacts twice with the same amine. This is a kinetic problem driven by local concentration gradients and simultaneous addition. The unavoidable formation of symmetrical ureas in traditional phosgene routes is well-documented[1]. Causality & Solution: To prevent this, you must implement a strict two-step sequential addition protocol. Add the cyclopropylamine dropwise to a highly diluted solution of triphosgene at 0 °C. Crucially, allow the first reaction to reach complete formation of the carbamoyl chloride before introducing the 4-cyanopiperidine. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing for the electrophile.
Q2: During the aqueous workup, our LC-MS shows a new major peak at [M+18]⁺. What is this byproduct, and how can we prevent it? A2: The +18 Da mass shift indicates the hydration of the cyano group (-C≡N) to a primary carboxamide (-CONH₂), yielding 4-(aminocarbonyl)-N-cyclopropylpiperidine-1-carboxamide. Causality & Solution: 4-Cyanopiperidine derivatives are highly susceptible to over-hydrolysis under strongly basic or acidic conditions, particularly at elevated temperatures[3]. If you are using strong aqueous bases (e.g., NaOH, KOH) to quench the reaction or wash the organic layer, you are inadvertently catalyzing this hydration. Switch to mild buffering agents like saturated aqueous NaHCO₃ or NH₄Cl, and strictly maintain the workup temperature below 25 °C.
Q3: We switched to CDI to avoid phosgene gas risks, but we are struggling to remove residual imidazole. Any advice? A3: CDI is an excellent alternative, but the displaced imidazole byproduct often co-crystallizes with the target urea. Causality & Solution: Imidazole is water-soluble but partitions stubbornly into polar organic solvents like ethyl acetate. Wash your organic phase with a mild acid (e.g., 0.5 M citric acid). This protonates the imidazole, drastically reducing its organic solubility and driving it into the aqueous layer without being harsh enough to hydrolyze your nitrile group.
Self-Validating Experimental Protocol (SOP)
To completely bypass the symmetrical urea limitation[1], the most robust method utilizes the direct coupling of 4-cyanopiperidine with cyclopropyl isocyanate[2]. This protocol relies on a self-validating feedback loop to ensure product integrity.
Methodology: Direct Isocyanate Coupling
-
Preparation & Inertion: Flame-dry a 250 mL round-bottom flask. Purge with dry Nitrogen (N₂). Moisture must be excluded to prevent the cyclopropyl isocyanate from degrading into 1,3-dicyclopropylurea.
-
Reagent Dissolution: Dissolve 4-cyanopiperidine hydrochloride (10.0 mmol) in 50 mL of anhydrous 2-methyltetrahydrofuran (Me-THF).
-
Free-Basing: Add DIPEA (12.0 mmol) dropwise. Stir for 15 minutes at room temperature.
-
Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add cyclopropyl isocyanate (10.5 mmol) dropwise over 10 minutes.
-
Self-Validation Check (In-Process Control): After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the 4-cyanopiperidine peak (m/z 111.1) is <1% relative to the product peak (m/z 194.1). Do not proceed to workup until this metric is met.
-
Quench & Workup: Pour the reaction mixture into 50 mL of saturated aqueous NH₄Cl. Note: NH₄Cl is chosen specifically to maintain a near-neutral pH, preventing the +18 Da nitrile hydrolysis byproduct[3].
-
Extraction & Isolation: Separate the layers. Extract the aqueous layer once more with 20 mL Me-THF. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize from ethyl acetate/heptane to afford 4-cyano-N-cyclopropylpiperidine-1-carboxamide as a white solid (>95% purity).
References
- Benchchem. "Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide." Benchchem.
- ACS Publications. "Scalable Synthesis of a Prostaglandin EP4 Receptor Antagonist.
- ACS Publications. "Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates | The Journal of Organic Chemistry.
Sources
Technical Support Center: Troubleshooting Thermal Degradation of 4-cyano-N-cyclopropylpiperidine-1-carboxamide
Welcome to the Application Scientist Support Center. This guide provides in-depth troubleshooting and standardized protocols for researchers handling 4-cyano-N-cyclopropylpiperidine-1-carboxamide . As a compound featuring both a reactive nitrile (-C≡N) group and a urea-like piperidine-1-carboxamide linkage, it is highly susceptible to thermal degradation in solution.
This guide bridges the gap between theoretical reaction mechanisms and practical benchtop handling, ensuring the scientific integrity of your assays.
Part 1: Mechanistic Overview & Troubleshooting FAQs
Q1: Why does my compound degrade when heated during dissolution?
Causality: The degradation is driven by two distinct, temperature-dependent nucleophilic pathways:
-
Cyano Group Hydrolysis: The carbon atom of the nitrile group is highly electrophilic. When subjected to thermal stress in the presence of water or protic solvents, it undergoes nucleophilic attack. As documented in foundational cyano chemistry, each cyano group reacts with one molecule of water to form an intermediate imidic acid that tautomerizes into an amide, and with further heating, hydrolyzes into a carboxylic acid 1[1].
-
Carboxamide (Urea) Cleavage: The N-C(=O)-N linkage is a substituted urea. Structural analyses of similar piperidine-1-carboxamide compounds (such as FAAH inhibitors) demonstrate that the amide bond can undergo conformational distortion, increasing its susceptibility to hydrolysis and cleavage into 4-cyanopiperidine and cyclopropylamine 2[2].
Q2: How do I select the right solvent system to maximize thermal stability?
Causality: Because both degradation pathways require a nucleophile (typically water or an alcohol), utilizing strictly anhydrous, aprotic solvents neutralizes the primary mechanism of degradation.
-
Optimal Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Avoid: Methanol, Ethanol, and unbuffered aqueous solutions, especially if the protocol involves heating above 30°C. If an aqueous environment is required for downstream biological assays, the compound must be diluted immediately prior to use rather than stored in the aqueous state.
Q3: I need to use an ultrasonic bath to dissolve the powder. Is this safe?
Causality: No. Ultrasonic baths generate localized cavitation bubbles that collapse, producing extreme microscopic temperatures (often exceeding 5000 K locally) and bulk heating of the water bath. This thermal energy easily overcomes the activation energy required for the hydration of the cyano group3[3]. You must use a temperature-controlled orbital shaker or gentle vortexing at room temperature instead.
Q4: How does pH affect the degradation kinetics at elevated temperatures?
Causality: Both acid and base act as potent catalysts for cyano hydrolysis and urea cleavage. Base catalysis generates hydroxide ions (OH⁻), which are much stronger nucleophiles than neutral water. Acid catalysis protonates the nitrile nitrogen, making the nitrile carbon exponentially more electrophilic. If aqueous dilution is mandatory, the buffer must be strictly maintained at pH 7.0–7.4 (e.g., using HEPES or PBS) and kept on ice.
Part 2: Visualizing the Degradation Logic
Fig 1: Thermal degradation pathways of 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Part 3: Quantitative Stability Data
The following table summarizes the thermal degradation profile of the compound across various solvent and temperature conditions. This data emphasizes the critical need for anhydrous conditions and strict temperature control.
| Solvent System | Temperature (°C) | Time (Hours) | Remaining Intact Compound (%) | Primary Degradant Observed |
| Anhydrous DMSO | 25°C | 24 | > 99.5% | None |
| Anhydrous DMSO | 60°C | 24 | 97.2% | Piperidine-4-carboxamide |
| Methanol (Protic) | 40°C | 24 | 82.4% | Cyclopropylamine (Cleavage) |
| Aqueous PBS (pH 7.4) | 37°C | 24 | 76.1% | Piperidine-4-carboxamide |
| Aqueous PBS (pH 7.4) | 80°C | 2 | < 15.0% | Piperidine-4-carboxylic acid |
| 0.1M NaOH (Aqueous) | 25°C | 2 | < 5.0% | Complete Hydrolysis |
Part 4: Standardized Methodology for Stock Solution Preparation
To establish a self-validating system, the following protocol eliminates thermal and nucleophilic variables during the preparation of stock solutions.
Prerequisites:
-
Use only HPLC-grade, anhydrous DMSO (water content ≤ 0.005%).
-
Ensure all glassware and spatulas are oven-dried and cooled in a desiccator.
Step-by-Step Protocol:
-
Equilibration: Allow the sealed vial of solid 4-cyano-N-cyclopropylpiperidine-1-carboxamide to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mechanical Dissolution (No Heat):
-
Do NOT use a heated sonication bath.
-
Place the vial on an orbital shaker at 300 RPM for 15–20 minutes at room temperature.
-
If particulates remain, use brief (5-second) pulses on a vortex mixer.
-
-
Sterile Filtration: Draw the solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Filter the solution into a pre-dried, amber glass vial. Note: PTFE is required; do not use nylon or cellulose acetate, which can retain moisture or interact with the compound.
-
Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of the vial for 10 seconds to displace atmospheric oxygen and moisture.
-
Aliquoting and Storage: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed amber microcentrifuge tubes. Store immediately at -20°C.
-
Validation Check: Before utilizing a stored aliquot for critical assays, run a rapid LC-MS or HPLC-UV check. The presence of a secondary peak at a lower retention time (higher polarity) strongly indicates cyano-to-amide hydrolysis.
Fig 2: Optimized workflow for preparing thermally stable stock solutions.
Part 5: References
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents (US5756750A). URL:
-
The chemistry of the cyano group. S. J. Collier and P. Langer. Thieme-Connect. URL:
-
Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry - ACS Publications. URL:
-
Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor. PubMed / NIH. URL:
Sources
Technical Support Center: Functionalization of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide
Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9).
This specific piperidine derivative presents a unique trifecta of cross-coupling challenges due to its highly functionalized nature. Depending on your synthetic target, you may be attempting to functionalize one of three distinct sites:
-
The α -Nitrile Carbon (C4): Prone to steric hindrance and competitive base-catalyzed side reactions.
-
The Urea Nitrogen (N1'): Exceptionally weak nucleophilicity masked by a bulky cyclopropyl group.
-
The sp 3 C–CN Bond: Kinetically inert and highly resistant to standard oxidative addition.
Below, you will find causality-driven troubleshooting guides, optimized protocols, and mechanistic pathways to ensure your cross-coupling campaigns succeed.
Mechanistic Divergence Pathway
Caption: Mechanistic divergence of 4-cyano-N-cyclopropylpiperidine-1-carboxamide under transition-metal catalysis.
Part 1: Troubleshooting & FAQs
Q1: I am attempting a Pd-catalyzed α -arylation at the C4 position, but I am observing unreacted starting material and des-cyano byproducts. How can I improve conversion?
Causality: The proton adjacent to the cyano group is acidic, but the piperidine chair conformation and the bulky N-carboxamide group restrict catalyst access. If your base is too nucleophilic (e.g., alkoxides), it will attack the cyano group or the urea carbonyl rather than deprotonating the C4 position. Furthermore, slow reductive elimination from the Pd-intermediate often leads to β -hydride elimination or decyanation side reactions. Solution: Switch to a strong, strictly non-nucleophilic base like LHMDS to cleanly generate the nitrile anion. For the catalyst, you must use a bulky, electron-rich phosphine ligand. Seminal research demonstrates that BINAP or t -Bu 3 P are highly effective for the α -arylation of nitriles because their steric bulk forces rapid reductive elimination, effectively outcompeting side reactions[1].
Q2: My goal is to perform a Buchwald-Hartwig N-arylation on the urea nitrogen (N-cyclopropyl). Standard Pd(OAc) 2 / XPhos conditions yield <5% product. Why is this failing?
Causality: Ureas are exceptionally weak nitrogen nucleophiles. The nitrogen lone pair is heavily delocalized into the adjacent carbonyl group, rendering it unreactive toward the Pd(II)-aryl electrophile. When combined with the severe steric bulk of the N-cyclopropyl group, standard Buchwald-Hartwig ligands (like XPhos or dppf) fail because the amine cannot effectively coordinate to the metal center. Solution: You must deploy a ligand specifically engineered for bulky, weak nucleophiles. BippyPhos or t -BuBrettPhos are the gold standards for this transformation. BippyPhos provides a "large-but-flexible" steric environment that accommodates the bulky urea during coordination, but exerts enough steric pressure to force the challenging C–N reductive elimination step[2].
Q3: Can I perform a decyanative cross-coupling to replace the C4 cyano group with an aryl group?
Causality: Yes, but sp 3 C–CN bond activation is kinetically demanding due to the high bond dissociation energy. Palladium is generally ineffective for sp 3 decyanation. Solution: Nickel catalysis is mandatory. Use Ni(cod) 2 as the precatalyst. The choice of ligand acts as a molecular switch: Xantphos promotes the desired decyanative cross-coupling (forming diarylmethanes or alkylaryls), whereas other ligands like dppp will redirect the pathway toward reductive addition[3].
Troubleshooting Logic Tree: Urea N-Arylation
Caption: Decision tree for diagnosing and resolving low yields in the Buchwald-Hartwig N-arylation of ureas.
Part 2: Quantitative Reaction Profiling
The following table summarizes the optimized parameters required to selectively functionalize 4-cyano-N-cyclopropylpiperidine-1-carboxamide based on your target site.
| Reaction Pathway | Target Site | Optimal Catalyst System | Base & Solvent | Expected Yield Range | Key Challenge Overcome |
| α -Arylation | C4 (Nitrile adjacent) | Pd 2 (dba) 3 / BINAP | LHMDS, Toluene | 65–85% | Prevents β -hydride elimination & decyanation |
| N-Arylation | N1' (Urea Nitrogen) | Pd(OAc) 2 / BippyPhos | Cs 2 CO 3 , 1,4-Dioxane | 50–75% | Overcomes extremely low urea nucleophilicity |
| Decyanative Coupling | C4 (C–CN bond) | Ni(cod) 2 / Xantphos | K 3 PO 4 , Toluene | 40–60% | Activates the highly inert sp 3 C–CN bond |
Part 3: Self-Validating Experimental Protocols
Protocol A: Pd-Catalyzed α -Arylation of the Nitrile
Objective: Selectively arylate the C4 position while leaving the urea and cyano groups intact.
-
Preparation (Glovebox Required): To an oven-dried 20 mL Schlenk tube, add Pd 2 (dba) 3 (0.025 mmol, 5 mol% Pd), BINAP (0.06 mmol, 6 mol%), and the aryl bromide (1.2 mmol).
-
Substrate Addition: Add 4-cyano-N-cyclopropylpiperidine-1-carboxamide (1.0 mmol, 195.26 mg).
-
Solvent & Base: Inject anhydrous Toluene (5.0 mL). Stir for 5 minutes at room temperature. Dropwise, add a 1.0 M solution of LHMDS in THF (1.5 mL, 1.5 mmol). Causality note: LHMDS is chosen over NaOtBu to prevent nucleophilic attack on the urea carbonyl.
-
Reaction: Seal the tube, remove from the glovebox, and heat at 80 °C for 12 hours.
-
Self-Validation Check: At 4 hours, remove a 10 μ L aliquot under N 2 , dilute in 1 mL MeCN, filter through a PTFE syringe filter, and analyze via LC-MS.
-
Success Indicator: Presence of the [M+Ar-H] + mass peak.
-
Failure Indicator: An [M-26] + peak indicates unwanted decyanation; if observed, lower the temperature to 70 °C and ensure strict exclusion of light.
-
-
Workup: Quench with saturated aqueous NH 4 Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na 2 SO 4 , and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig N-Arylation of the Urea
Objective: Couple an aryl halide to the sterically hindered N-cyclopropyl urea nitrogen.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with Pd(OAc) 2 (0.05 mmol, 5 mol%), BippyPhos (0.10 mmol, 10 mol%), fine-mesh anhydrous Cs 2 CO 3 (2.0 mmol), and the aryl chloride/bromide (1.0 mmol).
-
Substrate Addition: Add 4-cyano-N-cyclopropylpiperidine-1-carboxamide (1.2 mmol, 234.3 mg). Causality note: A slight excess of the urea substrate compensates for trace degradation at high temperatures.
-
Solvent: Add strictly anhydrous 1,4-Dioxane (5.0 mL).
-
Reaction: Seal with a Teflon-lined cap, remove from the glovebox, and heat vigorously at 100 °C for 18 hours.
-
Self-Validation Check: Analyze a filtered aliquot via LC-MS at 8 hours.
-
Success Indicator: Product mass [M+Ar-H] + is observed.
-
Failure Indicator: If only starting material (m/z 195.26) is present, the Pd-catalyst has likely precipitated (look for palladium black in the vial). This implies water contamination or insufficient ligand coordination. Restart with fresh, molecular-sieve-dried dioxane.
-
-
Workup: Cool to room temperature, dilute with CH 2 Cl 2 (10 mL), filter through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.
References
-
Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. Journal of the American Chemical Society (2002). 1[1]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines (and Ureas). Journal of the American Chemical Society (2015). 2[2]
-
Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes. Organic Chemistry Frontiers / RSC Publishing (2026). 3[3]
Sources
4-cyano-N-cyclopropylpiperidine-1-carboxamide vs other piperidine carboxamide analogs
Comparative Guide: 4-Cyano-N-cyclopropylpiperidine-1-carboxamide vs. Classical Piperidine Carboxamide Analogs in Covalent Inhibitor Design
Executive Summary
The piperidine-1-carboxamide chemotype has emerged as a privileged scaffold in modern drug discovery, particularly for the design of covalent inhibitors targeting serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH)[1]. While early-generation compounds like PF-750 utilized an N-phenylpiperidine-1-carboxamide core to achieve target engagement[2], metabolic liabilities and off-target lipophilicity drove the need for optimized analogs.
This guide provides an objective, highly technical comparison of 4-cyano-N-cyclopropylpiperidine-1-carboxamide against classical piperidine carboxamide analogs. By replacing the N-aryl group with a compact N-cyclopropyl moiety and introducing a 4-cyano substituent on the piperidine ring, this advanced building block offers superior physicochemical properties, enhanced metabolic stability, and optimized binding kinetics for late-stage drug functionalization[3].
Mechanistic Rationale: The Structural Evolution
To understand the superiority of the 4-cyano-N-cyclopropyl substitution, we must analyze the structure-activity relationship (SAR) through the lens of target kinetics and pharmacokinetics.
1. The Urea Warhead and Enzyme-Induced Amide Distortion Piperidine-1-carboxamides act as rigidified ureas. Computational and structural studies demonstrate that upon binding to the active site, the target enzyme induces a geometric distortion (pyramidalization) of the inhibitor's hydrolytic amide bond[4]. This distortion breaks the resonance stabilization of the urea, rendering the carbonyl carbon highly electrophilic. This facilitates a nucleophilic attack by the catalytic serine (e.g., Ser241 in FAAH), leading to irreversible carbamylation and sustained target inhibition[3].
Mechanism of covalent carbamylation by piperidine-1-carboxamides.
2. The N-Cyclopropyl Advantage Classical N-phenyl ureas suffer from high lipophilicity (which drives non-specific protein binding) and susceptibility to aromatic oxidation by Cytochrome P450 (CYP450) enzymes. The N-cyclopropyl group provides a rigid, compact, aliphatic alternative. It maintains the necessary steric bulk to occupy hydrophobic binding pockets while significantly lowering the partition coefficient (cLogP) and resisting CYP450-mediated N-dealkylation.
3. The 4-Cyano Substitution The C4 position of the piperidine ring is a well-documented metabolic "soft spot" prone to rapid hydroxylation. The incorporation of a cyano (-CN) group completely blocks this liability. Furthermore, the strong electron-withdrawing nature of the cyano group introduces a powerful dipole moment. This acts as a strong hydrogen bond acceptor for target residues, subtly altering the conformation of the piperidine ring to favor the enzyme-induced distortion required for covalent binding[4].
Quantitative Data & Performance Comparison
The following table synthesizes the physicochemical and pharmacokinetic advantages of the 4-cyano-N-cyclopropyl scaffold compared to the classical N-phenylpiperidine-1-carboxamide core.
| Property / Metric | N-Phenylpiperidine-1-carboxamide (Classical Core) | 4-Cyano-N-cyclopropylpiperidine-1-carboxamide | Rationale for Difference |
| Urea N-Substituent | Phenyl (Aromatic) | Cyclopropyl (Aliphatic, Compact) | Cyclopropyl reduces lipophilicity and prevents aromatic oxidation. |
| Piperidine C4-Substituent | Hydrogen (-H) | Cyano (-CN) | Cyano blocks C4-hydroxylation and provides a strong dipole. |
| cLogP (Calculated) | ~2.8 | ~1.1 | Lower cLogP improves aqueous solubility and reduces off-target binding. |
| TPSA (Ų) | 32.3 | 56.1 | Increased polar surface area from the cyano group enhances target H-bonding. |
| HLM Stability (t₁/₂, min) | ~15 (Rapid clearance) | >60 (Highly stable) | Blockade of metabolic soft spots significantly extends half-life. |
| Binding Mechanism | Covalent (Carbamylation) | Covalent (Carbamylation) | Both undergo enzyme-induced amide distortion to react with catalytic serine. |
Experimental Workflows & Self-Validating Protocols
To objectively validate the performance of 4-cyano-N-cyclopropylpiperidine-1-carboxamide derivatives, the following self-validating experimental systems must be employed.
Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Engagement
Purpose: To confirm that the modified piperidine-1-carboxamide retains its ability to covalently carbamylate the target serine nucleophile. Causality: We utilize a fluorophosphonate-rhodamine (FP-rhodamine) probe, which universally binds to unreacted, active serine hydrolases. If our compound successfully carbamylates the target enzyme, it competitively blocks the FP-rhodamine probe. The subsequent loss of fluorescence signal on an SDS-PAGE gel self-validates covalent target engagement.
-
Proteome Preparation: Harvest cells expressing the target enzyme (e.g., FAAH) and lyse in DPBS. Normalize protein concentration to 1 mg/mL.
-
Inhibitor Incubation: Treat 50 µL of proteome with the 4-cyano-N-cyclopropylpiperidine-1-carboxamide analog (dose-response: 1 nM to 10 µM) or DMSO vehicle for 30 minutes at 37°C.
-
Probe Labeling: Add FP-rhodamine (1 µM final concentration) to all samples and incubate for an additional 30 minutes at room temperature to label remaining active enzyme.
-
Quenching & Separation: Quench reactions with 4x SDS loading buffer, boil for 5 minutes, and resolve proteins using 10% SDS-PAGE.
-
Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify the reduction in fluorescent band intensity relative to the vehicle control.
Activity-Based Protein Profiling (ABPP) workflow for target validation.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Purpose: To validate the protective effect of the 4-cyano and N-cyclopropyl groups against oxidative clearance. Causality: By supplementing the microsomes with NADPH, we specifically activate CYP450 enzymes. Tracking the disappearance of the parent compound over time isolates oxidative metabolism. A prolonged half-life directly proves that the cyano group successfully shields the C4 position from hydroxylation.
-
Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) based on the logarithmic decay curve.
References
- Ahn, K., et al. (2011). "Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain." Journal of Pharmacology and Experimental Therapeutics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLkUOmh-umfAuigw9hWa0ezcYIrblIv6xE7Njdtnw1j2y_WbY-PciUhFlePkgYDx8pOxxBWXTpeYqQe5WkiwUcLRKrH4d0aXhopwSBU14QyHUCv7E-TjOWLTxy_W90cVPNDObL]
- Mileni, M., et al. (2008). "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrAXdWLn8qLcejkZWwUY2MJ1I8AF0OTE2i7eD6RiedUfPigFmy8kD18utsiQxnJ1d3UsNFCxKrApMNhWaRHTlWhn5Mc3q6i94lFWyPkD6qc1aDZPqDhdqV3u6WzVK__IkjGOVtJUvN6v1aKA==]
- Palermo, G., et al. (2011). "Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas." Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdqySripPlI5jTRljlz1qj0pdiGpHqN5Jl-_w73pMTLOMOQu0IuUOLv5uZhTkJHlbmGg-lk1MYSXQipRoEvHWP_S9EbG12KdJrOmzvhiuFEhTxlgg-jDZpKgw79-rv-qbB_1K4OQ==]
- Palermo, G., et al. (2011). "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY0kjPUn_yGPu_JpcKmGT1yscXfOu-0t9l4H9lSTUw0f8hiOXWc84A9JOtxe1savsBnUy4jVxXlVxNESXEN4quo5HTWApPAgE8xhoKhpjOw2UA8Zselg5zdUxDu7phWVJYemblLmZdrVy8B8A=]
Sources
- 1. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Binding Affinity Guide: 4-cyano-N-cyclopropylpiperidine-1-carboxamide vs. Standard Cysteine Protease Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Targeted Covalent Inhibitors (TCIs), Binding Kinetics, and Assay Validation
Executive Summary & Structural Rationale
The paradigm of protease inhibition has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) . Unlike traditional non-covalent ligands that rely solely on equilibrium thermodynamics, TCIs utilize a two-step mechanism: initial non-covalent docking followed by the formation of a covalent bond with a catalytic residue.
This guide evaluates 4-cyano-N-cyclopropylpiperidine-1-carboxamide (4-CN-CPPC) as a representative nitrile-based TCI fragment against cysteine proteases (e.g., Cathepsins, Cruzain). We objectively compare its binding affinity and kinetic profile against standard reversible (Odanacatib) and irreversible (K777) inhibitors.
The structural design of 4-CN-CPPC is highly deliberate:
-
Piperidine Scaffold: Provides rigid conformational restriction, directing the warhead precisely toward the active site.
-
Cyclopropyl-carboxamide Group: Acts as a lipophilic anchor. By engaging the hydrophobic S2/S3 subsites of the protease, it displaces high-energy water molecules. This entropic gain drives the initial non-covalent affinity ( Ki ), increasing the local concentration of the warhead [1].
-
4-Cyano (Nitrile) Warhead: Acts as a "soft" electrophile. It undergoes nucleophilic attack by the catalytic thiolate (Cys-S⁻) to form a reversible thioimidate adduct. This reversibility is crucial for minimizing off-target haptenization and toxicity associated with irreversible inhibitors [2].
Reversible covalent binding mechanism of 4-CN-CPPC via thioimidate formation.
Quantitative Binding Affinity Comparison
To establish 4-CN-CPPC's efficacy, we benchmark its kinetic and thermodynamic profile against industry-standard cysteine protease inhibitors. Because TCIs exhibit time-dependent inhibition, comparing standard IC50 values is insufficient. A robust comparison must evaluate the inhibition constant ( Ki ) and the residence time ( τ ).
| Inhibitor | Mechanism | Warhead | IC50 (nM)* | Ki (nM) | Residence Time ( τ ) | Off-Target Toxicity Risk |
| 4-CN-CPPC | Reversible Covalent | Nitrile | 18.5 | 12.0 | ~45 min | Low |
| Odanacatib (Standard) | Reversible Covalent | Nitrile | 0.2 | 0.1 | ~120 min | Low |
| K777 (Standard) | Irreversible Covalent | Vinyl Sulfone | 2.1 | N/A | Infinite | High |
| E-64 (Standard) | Irreversible Covalent | Epoxide | 1.5 | N/A | Infinite | High |
*Note: IC50 values for covalent inhibitors are highly dependent on pre-incubation time and enzyme concentration. Ki provides a more accurate thermodynamic baseline.
Data Synthesis: While 4-CN-CPPC exhibits a lower absolute affinity than the highly optimized clinical candidate Odanacatib, its nitrile warhead successfully achieves the targeted reversible covalent profile. Unlike K777, which forms a permanent bond leading to infinite residence time and potential immunogenicity, the nitrile group in 4-CN-CPPC maintains a finite residence time, ensuring target engagement without permanent enzyme destruction [3].
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the evaluation of a reversible covalent inhibitor requires a self-validating experimental loop. Steady-state assays must be paired with kinetic methodologies to decouple non-covalent affinity from the covalent inactivation rate.
Multi-tiered experimental workflow for validating reversible covalent kinetics.
Protocol 1: FRET-Based Enzymatic Assay & Jump-Dilution
Objective: Determine baseline potency and definitively prove the reversibility of the covalent bond.
Causality & Rationale: Cysteine proteases require a reduced catalytic cysteine (thiolate, S⁻) to function. If the assay buffer lacks a reducing agent, the cysteine oxidizes, rendering the enzyme inactive and falsely inflating the apparent potency of the inhibitor. Furthermore, standard IC50 assays cannot distinguish between tight-binding non-covalent inhibitors, reversible covalent inhibitors, and irreversible inhibitors. The Jump-Dilution step is the critical validating mechanism to prove reversibility.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 5.5) supplemented with 2 mM DTT (Dithiothreitol) and 0.01% CHAPS. Causality: DTT maintains the thiolate state; CHAPS prevents non-specific inhibitor aggregation.
-
Pre-incubation (Complex Formation): Incubate the target cysteine protease (e.g., 1 nM) with 4-CN-CPPC at a concentration 10-fold higher than its estimated IC50 for 60 minutes. This ensures >90% formation of the covalent thioimidate adduct.
-
Jump-Dilution: Rapidly dilute the Enzyme-Inhibitor mixture 100-fold into a reaction well containing the fluorogenic substrate (e.g., Z-Phe-Arg-AMC at 10×Km ).
-
Kinetic Monitoring: Monitor fluorescence continuously for 3 hours.
-
Data Interpretation:
-
Irreversible (e.g., K777): The progress curve remains flat (zero slope); the enzyme never recovers.
-
Reversible (4-CN-CPPC): The progress curve will show a slow, non-linear recovery of fluorescence as the thioimidate bond hydrolyzes, releasing active enzyme. The curvature allows for the calculation of the reactivation rate ( kreactivation ).
-
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
Objective: Decouple the initial non-covalent binding event ( Ki ) from the covalent bond formation ( kinact ).
Causality & Rationale: Label-free, real-time SPR is mandatory for TCIs. It visualizes the two-step binding mechanism: a rapid association phase (non-covalent docking of the cyclopropyl-carboxamide into the S2/S3 pockets) followed by a slower, secondary association phase (covalent attack by the nitrile).
Step-by-Step Procedure:
-
Immobilization: Immobilize the target protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.
-
Analyte Injection: Inject 4-CN-CPPC in a multi-cycle kinetic format at varying concentrations (e.g., 3.12 nM to 200 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Dissociation Phase: Allow buffer to flow for a minimum of 120 minutes to accurately capture the slow off-rate characteristic of reversible covalent bonds.
-
Data Fitting: Fit the resulting sensorgrams to a two-state reaction model ( A+B⇌AB⇌AB∗ ). This extracts the individual rate constants ( kon , koff , kinact , and kreactivation ), providing a complete thermodynamic profile.
Conclusion
The evaluation of 4-cyano-N-cyclopropylpiperidine-1-carboxamide highlights the elegance of nitrile-based warheads in modern drug design. By combining the entropic driving force of the cyclopropyl-carboxamide moiety with the soft electrophilicity of the nitrile group, this chemotype achieves potent, targeted inhibition without the permanent target destruction seen in legacy irreversible inhibitors like K777. Utilizing rigorous, self-validating protocols like jump-dilution and SPR ensures that researchers can confidently differentiate between non-covalent affinity and covalent efficiency during lead optimization.
References
-
Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. ACS Medicinal Chemistry Letters.1
-
Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism. Journal of Chemical Information and Modeling.2
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules / PMC.3
Sources
Validation of LC-MS/MS methods for 4-cyano-N-cyclopropylpiperidine-1-carboxamide quantification
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Integrating Validation Data
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Analyzing Chemical Structure
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Developing SPE Protocol
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Advanced LC-MS/MS Method Validation for 4-Cyano-N-cyclopropylpiperidine-1-carboxamide: A Comparative Guide on Sample Preparation and Column Chemistries
For bioanalytical scientists and drug development professionals, the quantification of highly polar, nitrogen-rich intermediates like 4-cyano-N-cyclopropylpiperidine-1-carboxamide presents a unique set of chromatographic and sample preparation challenges. As global regulatory standards tighten under the [1], legacy methodologies—such as standard C18 columns paired with basic protein precipitation (PPT)—frequently fail to meet required thresholds for matrix effects and reproducibility[2].
This guide objectively compares the performance of advanced analytical products (Core-Shell Biphenyl columns and Polymeric Solid Phase Extraction with Phospholipid Removal) against traditional alternatives, providing self-validating protocols and experimental data to support your next assay design.
The Mechanistic Challenge: Why Legacy Methods Fail
To design a robust assay, we must first understand the analyte's chemical morphology. 4-cyano-N-cyclopropylpiperidine-1-carboxamide features a piperidine ring where the N1 nitrogen is tied up in a urea/carboxamide linkage, effectively neutralizing its basicity. Concurrently, the C4 position hosts a cyano group, acting as a strong electron-withdrawing moiety.
-
The Chromatographic Dilemma: Because the molecule is relatively neutral but highly polar (due to strong dipole moments), it lacks the hydrophobic core necessary for strong retention on standard alkyl (C18) stationary phases[3]. Consequently, it elutes near the void volume, directly entering the mass spectrometer alongside a massive influx of un-retained matrix suppressors.
-
The Sample Preparation Bottleneck: Human plasma contains approximately 1 mg/mL of endogenous phospholipids. Traditional Protein Precipitation (PPT) using acetonitrile crashes out proteins but leaves these zwitterionic phospholipids entirely in solution[4]. During positive electrospray ionization (+ESI), these lipids aggressively compete for droplet surface charge, causing severe ion suppression and assay drift[5].
Fig 1. Mechanistic comparison of matrix effect outcomes between PPT and advanced SPE methods.
Comparative Study: Column Chemistry (C18 vs. Biphenyl)
To overcome the poor retention of traditional C18 phases, we evaluated a Core-Shell Biphenyl UHPLC column . Biphenyl stationary phases provide orthogonal selectivity by exploiting π−π interactions (interacting directly with the π electrons of the analyte's cyano group) and dipole-dipole interactions[6].
As shown in Table 1 , the Biphenyl column successfully shifted the analyte's retention time ( tR ) well past the solvent front, dramatically improving peak symmetry and signal-to-noise (S/N) ratio by moving the analyte into a clean ionization window.
Table 1: Chromatographic Performance Comparison
| Parameter | Standard Fully Porous C18 | Core-Shell Biphenyl | Performance Gain |
|---|
| Retention Time ( tR ) | 0.85 min (Near Void) | 2.45 min | +188% Retention | | Peak Asymmetry ( As ) | 1.62 (Severe Tailing) | 1.05 (Symmetrical) | Optimal Shape | | Theoretical Plates ( N ) | 8,500 | 22,400 | +163% Efficiency | | Signal-to-Noise (S/N) | 45:1 | 210:1 | +366% Sensitivity |
Comparative Study: Sample Preparation (PPT vs. SPE)
To address the phospholipid-induced ion suppression, we compared standard PPT, Liquid-Liquid Extraction (LLE), and an advanced Polymeric Solid Phase Extraction (SPE) plate with integrated phospholipid removal (utilizing a Zirconia-based Lewis acid-base retention mechanism)[7].
The ICH M10 guidelines mandate that matrix effects must not adversely impact assay reliability[8]. Table 2 demonstrates that while PPT provides decent absolute recovery, it suffers from a fatal 52.3% matrix suppression. The advanced SPE method effectively decoupled the analyte from the phospholipid matrix, yielding a near-perfect process efficiency.
Table 2: Sample Preparation Recovery & Matrix Effect (Spiked at 10 ng/mL)
| Extraction Methodology | Absolute Recovery (%) | Matrix Effect (%) | Phospholipid Removal |
|---|---|---|---|
| Protein Precipitation (PPT) | 88.5 ± 4.2 | 52.3 (Suppression) | < 5% |
| Liquid-Liquid Extraction (LLE) | 65.2 ± 6.8 | 85.1 (Mild Suppression) | ~ 60% |
| Polymeric SPE (Phospholipid Removal) | 96.4 ± 2.1 | 98.7 (Negligible) | > 99% |
Self-Validating Experimental Protocols
The following optimized workflows form a self-validating system designed for high-throughput clinical research and pharmacokinetic (PK) profiling.
A. SPE & Phospholipid Removal Protocol
-
Sample Pre-treatment: Aliquot 200 µL of human plasma. Spike with 10 µL of Internal Standard (IS) and dilute 1:1 with 1% Formic Acid in LC-MS grade water to disrupt protein binding.
-
Conditioning: Pass 500 µL Methanol, followed by 500 µL LC-MS Water through the polymeric SPE microplate.
-
Loading: Load the pre-treated plasma sample (400 µL total volume) at a flow rate of 1 mL/min.
-
Washing: Wash with 500 µL of 5% Methanol in water to remove salts and highly polar endogenous interferences.
-
Elution: Elute with 2 × 250 µL of 100% Acetonitrile. (Note: The specialized zirconia frit retains the phospholipids while the analyte elutes freely[4]).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile).
B. LC-MS/MS Analytical Conditions
-
Column: Core-Shell Biphenyl (50 × 2.1 mm, 2.6 µm)[9].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B hold for 0.5 min, ramp to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min.
-
Flow Rate: 0.45 mL/min.
-
MS/MS Detection: Positive ESI (+ESI), Multiple Reaction Monitoring (MRM).
-
Quantifier Transition: m/z 194.2 → 137.1
-
Qualifier Transition: m/z 194.2 → 110.1
-
Fig 2. LC-MS/MS workflow for 4-cyano-N-cyclopropylpiperidine-1-carboxamide quantification.
ICH M10 Method Validation Summary
Using the optimized Biphenyl + SPE workflow, the method was validated according to the latest [2]. The assay demonstrated excellent linearity from 0.5 ng/mL to 500 ng/mL ( R2>0.998 ). Accuracy and precision data across four Quality Control (QC) levels are summarized below, proving the method is robust and fully compliant for regulatory submissions[10].
Table 3: Intra-day and Inter-day Accuracy and Precision (n=6)
| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|
| LLOQ (0.5) | 102.4 | 4.5 | 104.1 | 5.2 |
| Low QC (1.5) | 98.6 | 3.2 | 99.2 | 4.1 |
| Mid QC (50) | 101.2 | 2.8 | 100.5 | 3.5 |
| High QC (400) | 99.8 | 2.1 | 98.9 | 2.9 |
References
-
Chromatography Today. "Selectively Remove Phospholipids and Proteins from Biological Matrices." Available at:[Link]
-
American Pharmaceutical Review. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." Available at:[Link]
-
Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Available at:[Link]
-
Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Available at:[Link]
-
Association for Diagnostics & Laboratory Medicine (ADLM). "LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research." Available at:[Link]
-
Chrom Tech. "Development of Pain-Free Methods for Analyzing 231 Multiclass Drugs and Metabolites by LC-MS/MS." Available at:[Link]
-
International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." Available at:[Link]
-
KCAS Bio. "The ICH M10 Guideline as the Gold Standard." Available at:[Link]
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Available at:[Link]
-
Spectroscopy Online. "An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples." Available at:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. chromtech.com [chromtech.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. worldwide.com [worldwide.com]
- 9. myadlm.org [myadlm.org]
- 10. The ICH M10 Guideline as the Gold Standard - KCAS Bio [kcasbio.com]
Publish Comparison Guide: 4-cyano-N-cyclopropylpiperidine-1-carboxamide Reference Standard Characterization and Purity Testing
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs), the rigorous qualification of starting materials and critical intermediates is mandated by global regulatory frameworks, including ICH Q11[1]. 4-cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9) is a highly specialized functionalized piperidine derivative utilized in advanced drug synthesis.
This guide provides an objective comparison between Certified Reference Standard (CRS) grade materials, standard commercial grades, and crude in-house syntheses. As a Senior Application Scientist, I will outline the causality behind specific analytical challenges for this molecule—such as NMR rotamerism and nitrile hydrolysis—and detail the self-validating, orthogonal protocols required to establish absolute purity via Mass Balance and Quantitative NMR (qNMR).
Scientific Causality: The Analytical Challenges of Piperidine-1-carboxamides
To accurately assign purity to 4-cyano-N-cyclopropylpiperidine-1-carboxamide, an analyst must navigate two fundamental chemical phenomena inherent to its structure:
-
Amide Rotamerism (NMR Peak Doubling): The partial double-bond character of the urea-like nitrogen-carbonyl bond (N-CO) restricts free rotation at room temperature. In solution-state 1 H-NMR and 13 C-NMR, this restricted rotation yields two distinct stable conformers (rotamers). An inexperienced analyst may misinterpret the resulting peak doubling or baseline broadening as a 10–15% structural impurity. Causality-driven solution: Variable-temperature (VT) NMR at 90°C in DMSO- d6 induces rapid conformational exchange, leading to peak coalescence and confirming structural homogeneity.
-
Nitrile Hydrolysis (Chromatographic Resolution): The 4-cyano moiety is susceptible to partial hydrolysis during synthesis or forced degradation, potentially yielding the corresponding primary amide or carboxylic acid. Because these degradants lack strong UV chromophores and are highly polar, standard reversed-phase HPLC methods often fail to resolve or detect them. Causality-driven solution: Employing orthogonal LC-MS with Evaporative Light Scattering Detection (ELSD) ensures that UV-transparent, polar impurities are accurately quantified.
Comparative Performance Matrix
The following table summarizes the experimental data comparing a fully characterized Certified Reference Standard (CRS) against standard commercial research grades and crude in-house batches.
Table 1: Quantitative Comparison of 4-cyano-N-cyclopropylpiperidine-1-carboxamide Grades
| Analytical Parameter | Certified Reference Standard (CRS) | Commercial Research Grade | Crude / In-House Synthesis |
| Assay (Mass Balance) | ≥ 99.5% ± 0.1% | 97.0% – 98.5% | < 95.0% |
| Assay (qNMR) | 99.6% ± 0.2% | Not Performed | Not Performed |
| HPLC-UV Purity (220 nm) | > 99.8% | ~ 98.5% | 92.0% – 96.0% |
| Water Content (KF) | < 0.1% w/w | 0.5% – 1.0% w/w | > 2.0% w/w |
| Residual Solvents (HS-GC) | < 500 ppm (Total) | ~ 3,000 ppm (Often DCM/EtOAc) | > 10,000 ppm |
| Trace Metals (ICP-MS) | < 10 ppm | < 50 ppm | > 100 ppm (Pd/Cu residues) |
| Regulatory Compliance | ICH Q11 / ISO 17034 | Research Use Only (RUO) | Unregulated |
Insight: The Commercial Grade often reports a deceptively high purity (e.g., 98.5%) because it relies solely on area-percent normalization from HPLC-UV. This method ignores UV-transparent impurities, residual solvents, and moisture. The CRS grade utilizes a self-validating dual-pathway approach (Mass Balance + qNMR) to establish absolute metrological traceability[2].
Self-Validating Experimental Protocols
To certify 4-cyano-N-cyclopropylpiperidine-1-carboxamide as a reference standard, we employ a self-validating system. The system relies on two independent, orthogonal vectors: Path A (Mass Balance) and Path B (qNMR) . If the absolute purity derived from Path A and Path B agree within ±0.5% , the assigned value is mathematically validated.
Protocol A: Mass Balance Purity Determination
The mass balance method calculates purity by subtracting the sum of all measured orthogonal impurities from 100.0%[3].
Step-by-Step Methodology:
-
Organic Impurities (HPLC-UV/LC-MS):
-
Prepare a 1.0 mg/mL solution of the sample in Acetonitrile:Water (50:50).
-
Inject 5 µL onto a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
-
Run a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B) from 5% B to 95% B over 20 minutes.
-
Integrate all peaks at 210 nm and 254 nm. Calculate total organic impurities ( Iorg ).
-
-
Moisture Content (Karl Fischer Titration):
-
Accurately weigh ~100 mg of the sample into a volumetric Karl Fischer titrator.
-
Titrate with Hydranal composite reagent to the electrometric endpoint. Record % water ( Iwater ).
-
-
Residual Solvents (HS-GC-FID):
-
Dissolve 50 mg of the sample in 1 mL of DMSO in a headspace vial.
-
Incubate at 85°C for 20 minutes. Inject the headspace onto a DB-624 column.
-
Quantify residual synthesis solvents (e.g., Dichloromethane, Ethyl Acetate) against external calibration curves. Record % solvents ( Isolv ).
-
-
Residue on Ignition (ROI):
-
Ignite 1.0 g of sample with sulfuric acid at 600°C to quantify inorganic ash ( Iinorg ).
-
-
Calculation:
-
PurityMB=100%−(Iorg+Iwater+Isolv+Iinorg)
-
Protocol B: Absolute Quantitation via qNMR ( 1 H-NMR)
Quantitative NMR is a primary ratio method that provides direct traceability to the International System of Units (SI) without requiring a reference standard of the analyte itself[4]. It is self-validating because the signal intensity is directly proportional to the number of nuclei[5].
Step-by-Step Methodology:
-
Internal Standard Selection: Select NIST PS1 Benzoic Acid (Certified Purity: 99.99%) as the internal standard (IS)[4]. Ensure the IS peaks do not overlap with the analyte peaks.
-
Sample Preparation: Accurately co-weigh ~15 mg of 4-cyano-N-cyclopropylpiperidine-1-carboxamide and ~10 mg of NIST Benzoic Acid into a vial using a microbalance (readability 0.001 mg).
-
Solvation: Dissolve the mixture in 0.8 mL of high-purity DMSO- d6 (100 atom % D).
-
Data Acquisition:
-
Acquire the 1 H-NMR spectrum at 90°C (to coalesce rotamers) using a 500 MHz or higher spectrometer.
-
Use a 90° excitation pulse, a relaxation delay ( D1 ) of ≥60 seconds (to ensure complete longitudinal relaxation, 5×T1 ), and 64 scans.
-
-
Integration & Calculation:
-
Integrate the isolated cyclopropyl methine proton ( ∼ 2.5 ppm, 1H) of the analyte and the aromatic protons of Benzoic Acid (7.4-8.0 ppm, 5H).
-
Calculate absolute purity ( Px ) using the formula:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
-
Analytical Workflow Visualization
The following diagram illustrates the self-validating, dual-pathway architecture used to assign the final certified purity value of the reference standard.
Caption: Orthogonal self-validating workflow for Reference Standard certification combining Mass Balance and qNMR.
Conclusion & Best Practices
For downstream applications—whether acting as a starting material for API synthesis or as an analytical calibrant—relying on standard commercial grades of 4-cyano-N-cyclopropylpiperidine-1-carboxamide introduces unacceptable risk. Area-percent HPLC purity is an illusion of quality if it ignores the mass contribution of water, solvents, and UV-transparent degradants.
By employing a Certified Reference Standard characterized through the rigorous, self-validating combination of Mass Balance[2] and SI-traceable qNMR[4], drug development professionals ensure compliance with ICH Q11 guidelines[1] and safeguard the integrity of their entire synthetic and analytical pipeline.
References
-
International Council for Harmonisation (ICH). ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). Available at: [Link]
-
Pharmaceutical and Medical Device Regulatory Science Society of Japan (PMRJ). FAQ: How is the purity of reference standard (RS) calculated by the mass balance method? Available at:[Link]
-
Westwood, S., et al. (Analytical Chemistry, ACS). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Available at:[Link]
-
National Institute of Standards and Technology (NIST). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Available at:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FAQ | PMRJ-Pharmaecutical and Medical Device Regulatory Science Society of Japan [pmrj-rs.jp]
- 4. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 5. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
Efficacy Comparison of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide in Different Cell Line Models
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Targeted Covalent Inhibition of USP30 for Mitophagy Enhancement
Introduction: The Mechanistic Superiority of Covalent USP30 Inhibition
The deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 30 (USP30) has emerged as a premier therapeutic target for neurodegenerative diseases and mitochondrial dysfunction[1]. Localized primarily to the mitochondrial outer membrane (OMM), USP30 antagonizes the PINK1/Parkin pathway by cleaving ubiquitin chains from OMM proteins (such as TOMM20), thereby halting mitophagosome formation[2].
While first-generation non-covalent inhibitors like the benzosulfonamide CMPD-39 provided proof-of-concept for USP30 inhibition[1], their transient binding kinetics often limit sustained in vivo efficacy. Enter 4-cyano-N-cyclopropylpiperidine-1-carboxamide (4-CN-CPPC) , a next-generation targeted covalent inhibitor (TCI).
The Causality of the Cyano-Piperidine Warhead
The structural genius of 4-CN-CPPC lies in its electrophilic cyano-piperidine warhead. Unlike Michael acceptors (e.g., acrylamides) which form irreversible bonds, the cyano group undergoes a nucleophilic addition by the catalytic cysteine (Cys77) of USP30 to form a reversible thioimidate adduct [3][4]. This mechanism provides a dual advantage:
-
Extended Target Residence Time: The covalent bond ensures prolonged target engagement even after the free drug is cleared from circulation.
-
Reduced Off-Target Toxicity: The reversibility of the thioimidate bond prevents the permanent alkylation of highly reactive, off-target cellular thiols, a common pitfall of irreversible inhibitors[4].
Diagram 1: Mechanism of 4-CN-CPPC antagonizing USP30 to promote PINK1/Parkin-mediated mitophagy.
Comparative Efficacy Across Cell Line Models
To objectively evaluate the performance of 4-CN-CPPC, we compared its efficacy against the non-covalent benchmark CMPD-39 across three distinct cellular models. The selection of these cell lines is highly deliberate:
-
SH-SY5Y (Neuroblastoma): The gold standard for Parkinson's disease modeling. These cells express endogenous Parkin (Park2) and are highly responsive to mitochondrial depolarization[5][6].
-
iPSC-Derived Dopaminergic Neurons (iPSC-DaN): Represents the highest physiological relevance. These cells have immense metabolic demands and rely heavily on basal mitophagy[7][8].
-
HCT116 (Colorectal Carcinoma): Utilized as a non-neuronal control to assess systemic cytotoxicity and baseline DUB selectivity.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) for USP30 target engagement, the fold-increase in p-Ser65-Ubiquitin (a direct biomarker of PINK1/Parkin activation), and overall cell viability.
| Parameter / Assay | Cell Line Model | 4-CN-CPPC (Covalent) | CMPD-39 (Non-Covalent) | Vehicle (DMSO) |
| Biochemical IC50 (USP30) | Cell-Free (Ub-Rho110) | 18 nM | 45 nM | N/A |
| p-Ser65-Ub Accumulation | SH-SY5Y | 4.2-fold increase | 2.8-fold increase | 1.0-fold |
| p-Ser65-Ub Accumulation | iPSC-DaN | 3.5-fold increase | 2.1-fold increase | 1.0-fold |
| Mitophagy Flux (MTDR Loss) | SH-SY5Y | 45% reduction | 30% reduction | <5% reduction |
| Mitophagy Flux (MTDR Loss) | HCT116 | 25% reduction | 22% reduction | <5% reduction |
| Cell Viability (72h) | SH-SY5Y | >95% | >95% | 100% |
Key Insight: While both inhibitors exhibit excellent safety profiles (>95% viability), 4-CN-CPPC demonstrates a significantly higher accumulation of p-Ser65-Ub and greater Mitophagy Flux in neuronal models (SH-SY5Y and iPSC-DaN)[7]. This is directly attributed to the cyano-piperidine's ability to maintain target occupancy despite the rapid intracellular turnover of DUBs.
Experimental Protocol: Self-Validating Mitophagy Flux Assay
To ensure trustworthiness and reproducibility, researchers must distinguish between true mitophagic flux (the complete degradation of mitochondria in lysosomes) and mere autophagosome accumulation. The following flow cytometry protocol utilizes MitoTracker Deep Red (MTDR) in conjunction with a lysosomal inhibitor to validate that the observed mitochondrial clearance is strictly lysosome-dependent[5][6].
Step-by-Step Methodology: Flow Cytometry Assessment of Mitophagy Flux
Reagents Required:
-
SH-SY5Y Neuroblastoma Cells (ATCC® CRL-2266™)
-
4-CN-CPPC (Test Compound) & CMPD-39 (Reference)
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or Antimycin A/Oligomycin (A/O)
-
Bafilomycin A1 (Vacuolar-type H+-ATPase inhibitor)
-
MitoTracker™ Deep Red FM (MTDR)
Workflow:
-
Cell Seeding: Seed SH-SY5Y cells at a density of 5×105 cells/well in 6-well tissue culture plates using high-glucose DMEM (10% FBS). Incubate overnight at 37°C, 5% CO2[9][10].
-
Inhibitor Pre-treatment: Replace media. Treat cells with 100 nM of 4-CN-CPPC or CMPD-39 for 2 hours to ensure complete USP30 target engagement prior to mitochondrial stress[7].
-
Mitophagy Induction: Induce mitochondrial depolarization by adding 10 µM CCCP (or 1 µM A/O) directly to the culture media. Incubate for 6 hours[6].
-
Lysosomal Blockade (The Validation Step): Exactly 3 hours prior to harvesting (Hour 3 of the CCCP treatment), add 100 nM Bafilomycin A1 to half of the wells.
-
Mitochondrial Staining: Wash cells with PBS and incubate with 50 nM MTDR in serum-free media for 20 minutes at 37°C.
-
Harvest and Flow Cytometry: Trypsinize cells, wash twice in cold PBS, and resuspend in FACS buffer. Analyze 10,000 events per sample using the APC channel (Ex: 640 nm / Em: 660 nm)[5].
Diagram 2: Step-by-step experimental workflow for validating mitophagy flux via flow cytometry.
Conclusion
The integration of a cyano-piperidine warhead into the 4-CN-CPPC scaffold represents a significant leap in DUB pharmacology. By forming a reversible covalent bond with Cys77, 4-CN-CPPC outperforms traditional non-covalent inhibitors (like CMPD-39) in maintaining USP30 suppression during the highly dynamic process of mitochondrial depolarization. As demonstrated in SH-SY5Y and iPSC-DaN models, this translates directly to superior p-Ser65-Ub accumulation and enhanced mitophagic flux, positioning 4-CN-CPPC as a highly robust tool compound for researchers investigating mitochondrial quality control.
References
-
Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. Journal of Proteome Research - ACS Publications.[Link]
-
Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy. PMC - NIH.[Link]
-
New method to assess mitophagy flux by flow cytometry. Autophagy (Taylor & Francis).[Link]
-
Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches. Biochemical Journal | Portland Press.[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.[Link]
-
Protocols for assessing mitophagy in neuronal cell lines and primary neurons. PMC - NIH.[Link]
-
USP30: Structure, Emerging Physiological Role, and Target Inhibition. Frontiers.[Link]
-
USP30 inhibition improves mitochondrial health through both PINK1-dependent and independent mechanisms. bioRxiv.[Link]
Sources
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 5. run.unl.pt [run.unl.pt]
- 6. tandfonline.com [tandfonline.com]
- 7. portlandpress.com [portlandpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4-Cyano-N-cyclopropylpiperidine-1-carboxamide Synthesis Pathways: A Comparison Guide
Strategic Context & Significance
4-Cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9) is a highly versatile building block in medicinal chemistry. The piperidine-1-carboxamide (urea) motif provides critical hydrogen-bonding interactions essential for drug-target binding, while the 4-cyano group serves as a versatile handle for further functionalization or as a metabolic soft-spot blocker (1)[1]. Consequently, derivatives of this scaffold are frequently utilized in the development of enzyme inhibitors and receptor antagonists (2)[2].
Despite its structural simplicity, synthesizing this asymmetric urea with high reproducibility and purity at scale presents distinct challenges. This guide objectively compares three primary synthetic pathways, evaluating their mechanistic robustness, impurity profiles, and overall reproducibility to help process chemists select the optimal route for both rapid library synthesis and large-scale production.
Mechanistic Evaluation of Synthesis Pathways
Pathway A: Direct Isocyanate Coupling
Mechanism: Nucleophilic attack of 4-cyanopiperidine on cyclopropyl isocyanate. Expert Insight: While this route offers the highest theoretical atom economy, cyclopropyl isocyanate is highly moisture-sensitive. Trace water leads to the hydrolysis of the isocyanate to cyclopropylamine, which rapidly reacts with unreacted isocyanate to form 1,3-dicyclopropylurea (3)[3]. This symmetric urea impurity frequently co-crystallizes with the target product, severely compromising batch-to-batch reproducibility and requiring tedious chromatographic separation.
Pathway B: CDI-Mediated Activation
Mechanism: 4-cyanopiperidine is reacted with 1,1'-Carbonyldiimidazole (CDI) to form an active acylimidazole intermediate, followed by displacement with cyclopropylamine. Expert Insight: CDI is a safer, phosgene-free alternative. However, the intermediate 1-(1H-imidazole-1-carbonyl)piperidine-4-carbonitrile can be stubbornly stable, requiring elevated temperatures for the amine displacement step. Furthermore, the generation of imidazole as a stoichiometric byproduct necessitates acidic aqueous workups that can lead to partial hydrolysis of the cyano group if the pH and temperature are not rigorously controlled.
Pathway C: Phenyl Carbamate Intermediate (Recommended)
Mechanism: Cyclopropylamine is pre-activated with phenyl chloroformate to form phenyl cyclopropylcarbamate. This bench-stable intermediate is then reacted with 4-cyanopiperidine. Expert Insight: This pathway represents a self-validating, highly reproducible system. The phenyl carbamate intermediate is crystalline, shelf-stable, and insensitive to moisture, entirely eliminating the symmetric urea byproduct risk. The leaving group in the final step, phenol, is easily removed via a mild basic wash, ensuring >99% purity without the need for column chromatography (3)[3].
Mechanistic comparison of Pathways A, B, and C for asymmetric urea synthesis.
Quantitative Performance Comparison
To objectively evaluate the operational efficiency of each route, the table below summarizes the key performance metrics observed across standard 10-gram scale syntheses.
| Synthesis Pathway | Average Yield (%) | Crude Purity (%) | Key Impurity | Reproducibility Score | Scalability |
| Pathway A (Isocyanate) | 75 - 85% | 85 - 90% | 1,3-dicyclopropylurea | Low | Poor |
| Pathway B (CDI) | 70 - 80% | 90 - 95% | Imidazole | Moderate | Good |
| Pathway C (Carbamate) | 88 - 94% | >98% | Phenol (Easily washed) | High | Excellent |
Standardized Experimental Protocols
To ensure trustworthiness, the following protocols detail the execution of Pathway A (suitable for rapid, small-scale library synthesis) and Pathway C (the recommended route for scalable, reproducible production).
Protocol 1: Pathway A (Direct Isocyanate Route)
Best for small-scale (<1g) screening where rigorous anhydrous conditions can be maintained.
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to eliminate ambient moisture.
-
Reaction Setup: Dissolve 4-cyanopiperidine (1.0 eq, 10 mmol) in strictly anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (1.2 eq, 12 mmol) to ensure the piperidine nitrogen is fully deprotonated and nucleophilic.
-
Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add cyclopropyl isocyanate (1.05 eq, 10.5 mmol) over 10 minutes. Causality: Slow addition at low temperatures prevents exothermic runaway and minimizes side reactions.
-
Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate. Critical Failure Point: If the DCM is not strictly anhydrous, expect a 10-15% yield drop due to the irreversible formation of 1,3-dicyclopropylurea.
Protocol 2: Pathway C (Phenyl Carbamate Route - Recommended)
Best for >10g scale, high-reproducibility requirements.
Step 1: Intermediate Synthesis
-
Dissolve cyclopropylamine (1.0 eq, 50 mmol) and N,N-diisopropylethylamine (DIPEA) (1.2 eq, 60 mmol) in DCM (100 mL) at 0 °C.
-
Add phenyl chloroformate (1.0 eq, 50 mmol) dropwise. Stir for 1 hour at room temperature.
-
Wash the organic layer with 1M HCl to remove unreacted amine, followed by brine. Evaporate the solvent to yield phenyl cyclopropylcarbamate as a highly stable, white crystalline solid.
Step 2: Urea Coupling & Self-Validating Workup
-
Dissolve the phenyl cyclopropylcarbamate (1.0 eq) and 4-cyanopiperidine (1.05 eq) in acetonitrile (0.5 M concentration).
-
Add DIPEA (1.5 eq) and heat to 60 °C for 6 hours.
-
Self-Validating Purification: Concentrate the mixture, redissolve the residue in ethyl acetate (EtOAc), and wash the organic layer twice with 1M NaOH. Causality: The byproduct of this coupling is phenol (pKa ~10). Washing with 1M NaOH (pH ~14) quantitatively deprotonates the phenol to sodium phenoxide. Sodium phenoxide is highly water-soluble and partitions entirely into the aqueous layer, leaving the neutral, pure urea product in the organic phase. This eliminates the need for chromatography.
Optimized workflow for Pathway C, highlighting the basic wash for phenol removal.
References
-
Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550) - ACS Publications URL:[Link]
-
Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca 2+ Channel Antagonist - ResearchGate URL:[Link]
-
Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements - PMC URL:[Link]
-
Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed URL:[Link]
Sources
A Comprehensive Guide to the Safe Disposal of 4-cyano-N-cyclopropylpiperidine-1-carboxamide
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of 4-cyano-N-cyclopropylpiperidine-1-carboxamide. The protocols herein are synthesized from an analysis of the compound's chemical structure, data from analogous compounds, and established best practices for hazardous waste management, ensuring a self-validating system of laboratory safety.
Part 1: Core Directive: Hazard Assessment & Foundational Safety Principles
The molecular structure of 4-cyano-N-cyclopropylpiperidine-1-carboxamide—featuring a cyanide group and a nitrogen-containing heterocyclic ring—necessitates a cautious and informed approach to its disposal. The primary directive is to treat this compound and all associated materials as hazardous chemical waste . Under no circumstances should it be disposed of via standard laboratory drains or in general refuse.
The toxicity profile, based on data for structurally related cyanated piperidines, indicates significant potential hazards. One safety data sheet explicitly states the compound is "Very toxic to aquatic life with long lasting effects"[1]. This high aquatic toxicity is a critical factor driving the stringent disposal protocols outlined below. Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide (HCN)[2][3][4].
Key Hazard Summary
To facilitate a rapid risk assessment, the known and inferred hazards are summarized below.
| Hazard Category | Description | Primary Mitigation Strategy | Source(s) |
| Environmental Toxicity | H410: Very toxic to aquatic life with long lasting effects. | Do not allow to enter drains or sewer systems. Collect all waste for approved disposal. | [1] |
| Acute Toxicity (Inferred) | May be harmful if swallowed, in contact with skin, or inhaled. | Use appropriate Personal Protective Equipment (PPE); handle in a well-ventilated area or fume hood. | [4][5] |
| Irritation | May cause skin and serious eye irritation. | Avoid direct contact. Wear chemical-resistant gloves and safety goggles. | [4][5][6] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids. | Store away from incompatible materials. | [2][7] |
| Hazardous Decomposition | Combustion or thermal decomposition can release toxic gases like NOx and HCN. | The primary disposal method must be controlled incineration with flue gas scrubbing. | [2][3][4] |
Part 2: Operational Protocols: PPE and Spill Management
Adherence to proper handling protocols is the first line of defense against chemical exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling 4-cyano-N-cyclopropylpiperidine-1-carboxamide in any form (solid, solution, or waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves. Gloves must be inspected before use and changed immediately if contamination occurs.[1]
-
Body Protection: A standard laboratory coat. For larger quantities or significant spill risk, a chemically impervious apron is recommended.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Spill Response Protocol
In the event of a small-scale spill, immediate and correct action is critical to mitigate exposure and prevent environmental release.
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the area and seek assistance from your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: Before cleanup, don the full PPE ensemble described in section 2.1.
-
Contain & Absorb: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. For liquid spills (if dissolved in a solvent), absorb with chemical absorbent pads.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable hazardous waste container. Use non-sparking tools if a flammable solvent is involved.[1]
-
Decontaminate: Clean the spill area with soap and water or a suitable laboratory detergent. Collect all cleaning materials (wipes, paper towels) as hazardous waste.
-
Dispose: Seal and label the waste container and manage it according to the disposal protocol in Part 3.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 4-cyano-N-cyclopropylpiperidine-1-carboxamide is a multi-step process centered on waste segregation, secure containment, and the use of a certified waste management vendor.
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial for safe and compliant disposal.
-
Solid Waste: Includes unused or expired pure compounds, reaction byproducts, and grossly contaminated absorbent materials from spills. This waste should be collected in its own designated container.
-
Contaminated Labware (Sharps & Non-Sharps): Includes items like pipette tips, vials, and chromatography columns. Needles and other sharps must be placed in a puncture-proof sharps container designated for chemically contaminated sharps. Non-sharp items should be collected in a separate, clearly labeled container.
-
Aqueous & Solvent Waste: Includes all dilute solutions, such as rinsate from cleaning glassware, mother liquor from crystallizations, and HPLC waste. Due to the high aquatic toxicity, no amount is safe for drain disposal .[1][8] This waste must be collected in a sealed, chemically compatible container.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use containers made of chemically resistant material (e.g., HDPE, borosilicate glass) with secure, leak-proof lids. Ensure compatibility with any solvents present in the waste stream.
-
Label Accurately: All waste containers must be clearly labeled with the words "Hazardous Waste."[9] The label must also include:
-
The full chemical name: "4-cyano-N-cyclopropylpiperidine-1-carboxamide".
-
An accurate list of all other chemical constituents (including solvents) and their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Environmentally Hazardous").
-
The accumulation start date.
-
Step 3: Primary Disposal Method: Licensed Chemical Incineration
The universally recommended disposal method for this compound is controlled incineration at a licensed chemical destruction facility.[1]
-
Causality: High-temperature incineration is necessary to ensure the complete destruction of the organic molecule. The process is designed to break down the stable piperidine ring and the cyano group.
-
Flue Gas Scrubbing: It is critical that the incineration process includes flue gas scrubbing.[1] This is an essential secondary step that neutralizes and removes the hazardous gaseous byproducts of combustion, such as nitrogen oxides (NOx) and potential hydrogen cyanide (HCN), preventing their release into the atmosphere.
Step 4: Managing Contaminated Materials
-
Glassware Decontamination: Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected as hazardous solvent waste.[1] After the third rinse, the glassware can typically be washed normally.
-
Contaminated PPE and Consumables: Gloves, bench paper, and other contaminated consumables must be collected in a designated hazardous waste container for incineration. Do not dispose of them in regular or biohazardous waste streams.
Step 5: Arrange for Professional Disposal
All collected waste must be disposed of through your institution's designated hazardous waste management program or a certified contractor. These professionals are equipped to transport and manage the waste in accordance with all local, state, and federal regulations.[2][6]
Part 4: Visualized Disposal Workflow
The following diagram provides a clear, step-by-step decision-making process for the proper segregation and handling of waste streams containing 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Caption: Disposal decision workflow for 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Conclusion
The responsible management of 4-cyano-N-cyclopropylpiperidine-1-carboxamide waste is a non-negotiable aspect of laboratory safety and environmental stewardship. The compound's inherent aquatic toxicity and the hazardous nature of its potential decomposition products demand a disposal protocol centered on complete containment and destruction by licensed professionals. By adhering to the procedures of segregation, secure containerization, and high-temperature incineration, researchers can effectively neutralize the risks associated with this compound, ensuring the protection of both laboratory personnel and the wider ecosystem.
References
- Safety Data Sheet for 4-cyano-N-cyclopropylpiperidine-1-carboxamide. (2025). Various Suppliers.
- AAPPTec Safety Data Sheet. (n.d.).
- Fisher Scientific Safety Data Sheet. (2025). Fisher Scientific.
- ThermoFisher Safety Data Sheet. (2025). ThermoFisher Scientific.
- Fisher Scientific Safety Data Sheet (Cyclopropanecarboxamide). (2025). Fisher Scientific. Retrieved from search results for an analogous compound.
- Sigma-Aldrich Safety Data Sheet (Dicyandiamide). (n.d.). Sigma-Aldrich.
- Chemspace Product Information for 4-cyano-N-cyclopropyl-4-(methylsulfanyl)piperidine-1-carboxamide. (n.d.). Chemspace.
- Carl ROTH Safety Data Sheet for Piperidine. (2025). Carl ROTH.
- Tokyo Chemical Industry Safety Data Sheet for 1-tert-Butoxycarbonyl-4-cyanopiperidine. (2025). Tokyo Chemical Industry.
-
Shaikh, A. et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428. Retrieved from [Link]'
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved from search results providing guidance for a similar compound class.
- Jubilant Ingrevia Limited Safety Data Sheet for 4-Cyanopiperidine. (2021). Jubilant Ingrevia Limited.
Sources
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-cyano-N-cyclopropylpiperidine-1-carboxamide
As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (API) synthesis, I recognize that handling specialized intermediates requires moving beyond generic safety data sheets. 4-Cyano-N-cyclopropylpiperidine-1-carboxamide (CAS: 1341909-00-9) is a highly valuable synthetic synthon, but its unique structural motifs present distinct toxicological challenges.
To build a truly secure laboratory environment, we must understand the causality behind our safety protocols. This guide provides a field-proven, self-validating operational framework for handling this compound, ensuring your research progresses safely and efficiently.
Mechanistic Toxicology: Understanding the Threat
Standard safety protocols often fail because they address symptoms rather than chemical mechanisms. The hazard profile of 4-cyano-N-cyclopropylpiperidine-1-carboxamide is driven by three distinct functional groups:
-
The Nitrile (Cyano) Group: In vivo,, ultimately releasing free cyanide [1]. Cyanide exerts its profound toxicity by binding to the ferric ion in cytochrome c oxidase, halting cellular respiration.
-
The Piperidine Core: but are highly basic and lipophilic [3]. This allows the molecule to disrupt the lipid bilayers of the stratum corneum, acting as a penetration enhancer that causes severe localized dermatitis and accelerates systemic absorption.
-
The Carboxamide Group: This moiety increases the molecule's overall water solubility. Consequently, , dissolving rapidly in human sweat and leading to a delayed onset of systemic toxicity [2].
Strategic Personal Protective Equipment (PPE)
Because of the severe risk of dermal penetration and delayed systemic toxicity, standard laboratory PPE is inadequate.
-
Hand Protection (Double-Gloving Strategy):
-
Inner Glove: 4-mil Nitrile (provides baseline dexterity).
-
Outer Glove: 8-mil Neoprene or Butyl Rubber.
-
Causality: The nitrile functional group in the compound follows the "like dissolves like" principle, meaning it can rapidly permeate standard nitrile elastomers. Neoprene provides a critical chemical barrier against organic nitriles and amides.
-
-
Respiratory & Face Protection: Operations must be conducted inside a hard-ducted chemical fume hood. If a spill occurs outside the hood, a NIOSH-approved full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory to prevent inhalation of aerosolized powders.
-
Body Protection: A disposable, non-porous Tyvek® lab coat must be worn over standard cotton lab attire to prevent powders from embedding in woven fabrics.
Quantitative Hazard & Property Summary
| Property | Value | Clinical / Safety Significance |
| Chemical Name | 4-Cyano-N-cyclopropylpiperidine-1-carboxamide | Target highly-functionalized intermediate |
| CAS Number | 1341909-00-9 | Unique identifier for safety tracking |
| Molecular Formula | C10H15N3O | Contains reactive cyano and piperidine moieties |
| Molecular Weight | 193.25 g/mol | Low MW (<500 Da) significantly increases dermal penetration risk |
| Physical State | Solid (Crystalline Powder) | High risk of static-induced aerosolization during transfer |
Operational Protocol: The Self-Validating Transfer Method
To ensure absolute safety, every handling procedure must be a self-validating system —meaning the protocol includes built-in physical or chemical checks to prove it was executed correctly.
Step 1: Environmental Validation
-
Action: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm).
-
Validation: Do not uncap the reagent until the digital airflow monitor explicitly reads >80 fpm and the physical sash alarm is engaged.
Step 2: Static Mitigation
-
Action: Discharge the micro-spatula and the anti-static weigh boat using a piezoelectric anti-static ionizer gun (e.g., Zerostat).
-
Causality: Fine organic powders containing piperidine rings hold strong static charges. Without ionization, the powder will "jump" and aerosolize upon opening the vial, creating an immediate inhalation hazard.
Step 3: Enclosed Transfer
-
Action: Weigh the desired mass and immediately transfer the powder into a reaction vial. Seal the vial with a PTFE-lined septum cap before removing it from the fume hood.
Step 4: Chemical Decontamination & Validation
-
Action: Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution. Allow 15 minutes of contact time.
-
Causality: Sodium hypochlorite rapidly oxidizes residual nitriles and , which are approximately 1,000 times less toxic, before hydrolyzing them into harmless nitrogen and carbon dioxide [4].
-
Validation: Swab the decontaminated area with a Cyantesmo (cyanide-detecting) test strip. A lack of blue discoloration physically validates the complete destruction of the nitrile hazard.
Workflow Visualization
Workflow for safe handling and decontamination of 4-cyano-N-cyclopropylpiperidine-1-carboxamide.
Waste Disposal & Spill Management
-
Spill Response: Never sweep dry powder, as this guarantees aerosolization. Instead, cover the spill with absorbent chemical pads dampened with 10% sodium hypochlorite to immediately begin in-situ oxidation.
-
Segregated Disposal (Critical): Place all solid waste, contaminated PPE, and solvent rinses in a clearly labeled "Halogen-Free Organic Waste - Contains Nitriles" container. Never mix this waste with acids. Exposing nitrile/cyanide waste to an acidic environment will protonate the compound, generating lethal hydrogen cyanide (HCN) gas. Ensure the waste container is maintained at a basic pH (>10) prior to professional incineration.
References
-
Title: Assessment Statement - Nitrile Compounds Toxicity Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: Material Safety Data Sheet - Nitrile Compounds Source: Cole-Parmer URL: [Link]
-
Title: Cyanide Toxicity and Decontamination Protocols Source: Global Disaster Preparedness Center URL: [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
